molecular formula C6H7N3O4 B1584864 Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate CAS No. 40361-79-3

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Cat. No.: B1584864
CAS No.: 40361-79-3
M. Wt: 185.14 g/mol
InChI Key: BQTWOZOPNUFRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWOZOPNUFRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878902
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40361-79-3
Record name Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40361-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40361-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a nitroimidazole core, is present in a variety of bioactive molecules, including antimicrobial and anticancer agents.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, detailing the strategic considerations, reaction mechanisms, and experimental protocols.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound requires the sequential introduction of three key functional groups onto the imidazole scaffold: a methyl ester at the 4-position, a nitro group at the 2-position, and a methyl group at the 3-position of the imidazole ring. The order of these transformations is critical to ensure the desired regioselectivity.

The proposed synthetic route, outlined below, commences with the esterification of 1H-imidazole-4-carboxylic acid, followed by a regioselective nitration, and concludes with a final N-methylation step. This sequence is designed to leverage the directing effects of the substituents at each stage to favor the formation of the desired isomer.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: N-Methylation A 1H-Imidazole-4-carboxylic Acid B Methyl 1H-imidazole-4-carboxylate A->B  CH3OH, H2SO4 (cat.) C Methyl 1H-imidazole-4-carboxylate D Methyl 2-nitro-1H-imidazole-4-carboxylate C->D  HNO3, H2SO4 E Methyl 2-nitro-1H-imidazole-4-carboxylate F This compound E->F  CH3I, Base

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Part 1: Esterification of 1H-Imidazole-4-carboxylic Acid

The initial step involves the conversion of commercially available 1H-imidazole-4-carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification reaction, carried out in methanol with a catalytic amount of strong acid, typically sulfuric acid.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the ester product.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Part 2: Regioselective Nitration of Methyl 1H-imidazole-4-carboxylate

The nitration of the imidazole ring is a crucial step that dictates the position of the nitro group. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Controlling Regioselectivity:

The directing effect of the methoxycarbonyl group at the 4-position is a key consideration. While the imidazole ring is generally activated towards electrophilic substitution, the electron-withdrawing nature of the ester group deactivates the ring to some extent. The nitration is expected to occur preferentially at the 2-position due to the electronic influence of the existing substituent.

Part 3: N-Methylation of Methyl 2-nitro-1H-imidazole-4-carboxylate

The final step is the N-methylation of the nitro-imidazole intermediate. This reaction presents a significant challenge in terms of regioselectivity, as the imidazole ring has two nitrogen atoms that can be alkylated.

Achieving the Desired Regioisomer:

The presence of the nitro group at the 2-position and the methyl ester at the 4-position will influence the site of methylation. The electron-withdrawing nitro group will decrease the nucleophilicity of the adjacent nitrogen (N1), while the ester group will also exert an electronic effect. Steric hindrance around the N1 position due to the adjacent nitro group is also a critical factor. Consequently, methylation is expected to occur preferentially at the N3 position, leading to the desired product. The choice of base and solvent can also be optimized to favor the formation of the target isomer.[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-imidazole-4-carboxylate
  • To a solution of 1H-imidazole-4-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate
  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add Methyl 1H-imidazole-4-carboxylate to the cooled nitrating mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Purify the product by recrystallization.

Protocol 3: Synthesis of this compound
  • Dissolve Methyl 2-nitro-1H-imidazole-4-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF).

  • Add a base (e.g., potassium carbonate) to the solution and stir for a short period.

  • Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Data Summary

StepReactantProductReagents and ConditionsTypical Yield
1 1H-Imidazole-4-carboxylic AcidMethyl 1H-imidazole-4-carboxylateCH₃OH, H₂SO₄ (cat.), RefluxHigh
2 Methyl 1H-imidazole-4-carboxylateMethyl 2-nitro-1H-imidazole-4-carboxylateHNO₃, H₂SO₄, 0-10°CModerate to Good
3 Methyl 2-nitro-1H-imidazole-4-carboxylateThis compoundCH₃I, K₂CO₃, Acetone/DMFModerate

Conclusion

This technical guide outlines a logical and well-supported synthetic pathway for this compound. The successful synthesis hinges on the careful control of regioselectivity in both the nitration and N-methylation steps. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development.

References

"Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

This compound (CAS No: 40361-79-3) is a specialized heterocyclic compound that occupies a strategic position in medicinal and agricultural chemistry. Its structure is defined by a core imidazole ring, a crucial scaffold in numerous biological processes, which is functionalized with three key groups: a nitro group at the 2-position, an N-methyl group at the 3-position, and a methyl carboxylate at the 4-position.

The 2-nitroimidazole moiety is a well-established pharmacophore, forming the basis of drugs used to target hypoxic cells in solid tumors and to treat anaerobic bacterial and parasitic infections. The mechanism of action for this class of compounds typically involves bioreductive activation of the nitro group under low-oxygen conditions, leading to the formation of cytotoxic radicals. Consequently, this compound is not merely an inert molecule but a versatile synthetic intermediate and a key building block for developing next-generation therapeutics and advanced agrochemicals.

While this compound is commercially available for research and development, comprehensive studies detailing its specific chemical properties and reactivity are not widely published. This guide, therefore, serves as a technical synthesis of its known attributes, predictive chemical behavior based on its functional groups, and a methodological framework for its potential synthesis and application.

Physicochemical Properties

The molecular architecture dictates the compound's physical and chemical behavior, influencing its solubility, stability, and suitability for various synthetic transformations. A summary of its key properties is presented below.

PropertyValueSource / Method
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylateJ&K Scientific
CAS Number 40361-79-3Chem-Impex
Molecular Formula C₆H₇N₃O₄Stenutz
Molecular Weight 185.14 g/mol Stenutz
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OCJ&K Scientific
InChI Key BQTWOZOPNUFRHG-UHFFFAOYSA-NStenutz
LogP (Octanol/Water) 0.51Stenutz (Calculated)
Predicted Density 1.52 g/cm³Based on Analogue
Predicted Boiling Point ~399.9 °C at 760 mmHgBased on Analogue

The positive LogP value suggests a slight preference for lipophilic environments, though it remains relatively low, indicating a degree of aqueous solubility. This balance is critical for potential drug candidates, affecting both membrane permeability and distribution in physiological fluids.

Proposed Synthetic Strategy and Methodologies

While specific manufacturing protocols are proprietary, a logical and efficient synthetic route can be designed based on fundamental principles of heterocyclic chemistry. The following represents a plausible, multi-step synthesis starting from a commercially available precursor.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a pathway involving N-methylation followed by regioselective nitration.

Step 1: N-Methylation of Methyl Imidazole-4-carboxylate

  • Causality: The first step involves the alkylation of the imidazole nitrogen. Methyl imidazole-4-carboxylate (CAS: 17325-26-7) is a suitable starting material. Phase-transfer catalysis is an effective method for N-alkylation of imidazoles, offering mild reaction conditions and high yields.

  • Procedure:

    • To a stirred solution of methyl imidazole-4-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq).

    • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC (Thin Layer Chromatography).

    • Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, methyl 1-methyl-1H-imidazole-4-carboxylate.

    • Purify by column chromatography on silica gel if necessary.

Step 2: C2-Nitration of the N-Methylated Imidazole

  • Causality: The final step is the introduction of the nitro group at the C2 position. The N-methylated imidazole ring is activated for electrophilic substitution. A mixed acid nitration (sulfuric and nitric acid) is a standard method, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to prevent over-nitration and side reactions.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

    • Slowly add the product from Step 1 (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

    • Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

    • Add the nitrating mixture dropwise to the imidazole solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7 is reached.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C2-Nitration SM Methyl Imidazole-4-carboxylate Reagent1 Dimethyl Sulfate K₂CO₃, TBAB, Acetonitrile Intermediate Methyl 1-methyl-1H- imidazole-4-carboxylate Reagent1->Intermediate Alkylation Reagent2 HNO₃ / H₂SO₄ 0-5 °C Product Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Reagent2->Product Electrophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Predictive Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic techniques is essential. The following profile is predicted based on the known effects of the constituent functional groups.

TechniquePredicted ObservationsRationale
¹H NMR (CDCl₃, 400 MHz)δ ~8.0-8.2 (s, 1H, C5-H)δ ~3.9-4.1 (s, 3H, N-CH₃)δ ~3.8-3.9 (s, 3H, O-CH₃)The C5 proton is a singlet and is deshielded by the adjacent nitro and ester groups. The N-methyl and ester methyl groups will appear as sharp singlets.
¹³C NMR (CDCl₃, 100 MHz)δ ~160-165 (C=O)δ ~145-150 (C2-NO₂)δ ~135-140 (C5)δ ~125-130 (C4)δ ~52-54 (O-CH₃)δ ~35-38 (N-CH₃)The carbonyl carbon and the carbon bearing the nitro group (C2) will be the most downfield. The other ring carbons and the methyl carbons will appear at characteristic chemical shifts.
FTIR (KBr, cm⁻¹)~1720-1740 (C=O stretch, ester)~1520-1550 (N-O asymm. stretch)~1340-1370 (N-O symm. stretch)~1450-1500 (C=N stretch, ring)These values correspond to the characteristic vibrational frequencies for an aromatic ester, a nitro group, and an imidazole ring.
Mass Spec. (EI)M⁺ at m/z 185.04Fragments: m/z 154 ([M-OCH₃]⁺), 139 ([M-NO₂]⁺)The molecular ion peak corresponds to the exact mass. Common fragmentation patterns include the loss of the methoxy radical from the ester and the loss of the nitro group.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile scaffold for chemical elaboration.

Key Reactive Sites
  • The 2-Nitro Group (Bioreductive Target): The electron-deficient nitro group is the primary site for reductive activation. In the low-oxygen environment characteristic of solid tumors or anaerobic bacteria, cellular reductases can transfer a single electron to the nitro group. This generates a radical anion which can lead to DNA damage and cell death, a principle exploited by drugs like benznidazole and misonidazole. This makes the scaffold ideal for developing hypoxia-activated prodrugs.

  • The 4-Carboxylate Ester (Synthetic Handle): The methyl ester group serves as a robust synthetic handle for diversification. It can be readily modified through:

    • Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) will convert the ester to the corresponding carboxylic acid.

    • Amidation: The resulting acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives. This approach has been successfully used to synthesize novel nitroimidazole-based antimicrobial agents.

Logical Relationship Diagram

Reactivity_and_Application cluster_reactivity Chemical Reactivity cluster_application Potential Applications Core Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Nitro 2-Nitro Group Core->Nitro Site of Bioreduction Ester 4-Carboxylate Ester Core->Ester Synthetic Handle Anticancer Hypoxia-Activated Anticancer Agents Nitro->Anticancer Mechanism Antimicrobial Novel Antimicrobial Compounds Ester->Antimicrobial Derivatization

Caption: Reactivity sites and their link to therapeutic applications.

Safety and Handling Precautions

As with all nitroaromatic compounds, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors.

  • Toxicology: Nitroimidazoles as a class can have potential mutagenic properties. Long-term exposure should be avoided.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS 40361-79-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Nitroimidazole

This technical guide delves into the chemistry, synthesis, and potential applications of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a specialized heterocyclic compound identified by the CAS number 40361-79-3. As a Senior Application Scientist, the aim here is not to merely present a datasheet but to provide a foundational understanding of this molecule, grounded in the broader context of nitroimidazole chemistry and its significance in medicinal and agricultural research. While this compound is a niche entity, its structural motifs suggest a role as a valuable intermediate in the synthesis of more complex molecules.

It is important to note that while a key primary synthesis reference has been identified, its full-text experimental details were not accessible. Therefore, this guide synthesizes available data with established, analogous procedures for the nitroimidazole class to provide a robust and scientifically sound resource.

Core Compound Identity and Physicochemical Profile

This compound is a substituted nitroimidazole, a class of compounds renowned for their diverse biological activities. The presence of the nitro group is a critical determinant of their mechanism of action, often involving bioreductive activation under hypoxic conditions.

PropertyValueSource
CAS Number 40361-79-3--INVALID-LINK--[1]
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
IUPAC Name This compound--INVALID-LINK--[1]
Canonical SMILES CN1C(=O)C=N(C1=O)--INVALID-LINK--[O-]
Physical Appearance Solid (predicted)
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Inferred from similar compounds

Synthesis and Purification: A Probable Pathway

The synthesis of this compound is documented in a 1977 paper by Cavalleri et al. in the Journal of Medicinal Chemistry, focusing on vinyl-substituted 2-nitroimidazoles.[2][3][4] While the specific experimental details from this paper are not publicly available, a plausible synthetic route can be constructed based on established nitroimidazole chemistry.

A common strategy for the synthesis of such molecules involves the nitration of a pre-formed imidazole ring, followed by esterification. An analogous procedure for a similar compound, ethyl 1-methyl-5-nitroimidazole-2-carboxylate, involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate with a mixture of concentrated sulfuric and nitric acids.[1]

Conceptual Synthesis Workflow

G cluster_0 Synthesis Pathway cluster_1 Purification A Precursor Imidazole Carboxylate B Nitration (HNO₃/H₂SO₄) A->B Reaction C Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate B->C Product Formation D Crude Product E Column Chromatography (Silica Gel) D->E Separation F Recrystallization E->F Further Purification G Pure Product F->G Isolation

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Exemplary Experimental Protocol (Analogous Synthesis)

This protocol is a representative example based on the synthesis of similar nitroimidazole esters and should be adapted and optimized for the specific target molecule.

Step 1: Nitration of a Methyl 3-methyl-3H-imidazole-4-carboxylate Precursor

  • To a stirred solution of the precursor imidazole in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Purification

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Characterization: The Molecular Fingerprint

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the methyl group of the ester, and the proton on the imidazole ring.

  • ¹³C NMR: The carbon NMR would reveal signals for the two methyl carbons, the carbons of the imidazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbonyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1340 cm⁻¹), the ester carbonyl group (around 1730-1715 cm⁻¹), and C-H and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ) and characteristic fragmentation patterns.

Applications and Future Directions

This compound is primarily positioned as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1]

Role in Drug Discovery

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[3] The mechanism of action of many nitroimidazole-based drugs relies on the reductive activation of the nitro group in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors. This leads to the formation of cytotoxic radical species that damage DNA and other critical cellular components.

G cluster_0 Reductive Activation Pathway A Nitroimidazole Prodrug B Electron Transfer (e.g., from Ferredoxin) A->B Reduction C Nitro Radical Anion B->C D Cytotoxic Species C->D Further Reduction/ Rearrangement E Cellular Damage (e.g., DNA strand breaks) D->E Reaction with Macromolecules

Caption: Generalized mechanism of action for nitroimidazole-based drugs.

Given its structure, this compound can serve as a versatile building block for the synthesis of novel therapeutic agents. The ester functionality provides a handle for further chemical modifications, such as amidation to create a library of compounds for structure-activity relationship (SAR) studies.

Agrochemical Potential

The application of this compound extends to agricultural chemistry, where it can be used in the formulation of pesticides and herbicides.[1] The nitroimidazole core can be incorporated into larger molecules designed to target specific pests or weeds, potentially offering novel modes of action to combat resistance.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block with Potential

This compound, while not a widely studied compound in its own right, represents a valuable synthetic intermediate. Its utility lies in the strategic combination of a reactive nitroimidazole core and a modifiable ester group. For researchers in drug discovery and agrochemical development, this molecule offers a gateway to novel compounds with potentially significant biological activities. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is a promising avenue for future research.

References

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its molecular architecture, plausible synthetic routes, chemical reactivity, and its significant applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 40361-79-3) is a specialized nitroimidazole derivative.[1] Its strategic importance lies in the unique arrangement of functional groups on the imidazole core: an electron-withdrawing nitro group at the 2-position, a methyl group on the N3 nitrogen, and a methyl carboxylate at the 4-position. This specific substitution pattern makes it a highly valuable intermediate for constructing more complex molecules. It serves as a key precursor in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and next-generation antibiotics that leverage the distinct biochemistry of the nitroimidazole scaffold.[1] Furthermore, its applications extend to agricultural chemistry, materials science, and as an analytical standard.[1]

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule dictates its reactivity and function. The architecture of this compound is defined by a planar, five-membered imidazole ring. The nitro group at the C2 position significantly lowers the electron density of the ring system, making the molecule susceptible to reductive activation—a cornerstone of its biological activity. The N-methylation at the 3-position prevents tautomerization and directs the regiochemistry of subsequent reactions.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate[1]
CAS Number 40361-79-3[1]
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OC[1]
InChI Key BQTWOZOPNUFRHG-UHFFFAOYSA-N[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; N3 [label="N", pos="-0.7,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.7,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.8!", fontcolor="#202124"];

// Substituents C_Me_N3 [label="CH₃", pos="-1.5,-1.5!", fontcolor="#202124"]; C_C4_ester [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; O_ester_double [label="O", pos="2.5,-1.2!", fontcolor="#202124"]; O_ester_single [label="O", pos="1.0,-2.5!", fontcolor="#202124"]; C_ester_Me [label="CH₃", pos="1.5,-3.5!", fontcolor="#202124"];

N_nitro [label="N⁺", pos="-2.5,1.2!", fontcolor="#EA4335"]; O_nitro1 [label="O⁻", pos="-3.0,2.2!", fontcolor="#EA4335"]; O_nitro2 [label="O", pos="-3.2,0.4!", fontcolor="#EA4335"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C5; C2 -- N3;

// Single bonds for substituents edge [style=solid]; N3 -- C_Me_N3; C4 -- C_C4_ester; C_C4_ester -- O_ester_single; O_ester_single -- C_ester_Me; C2 -- N_nitro;

// Double bonds for substituents edge [style=double]; C_C4_ester -- O_ester_double; N_nitro -- O_nitro2;

// Single bond for nitro group edge [style=solid]; N_nitro -- O_nitro1; }

Caption: 2D Molecular Structure of the title compound.

Proposed Synthesis Pathway and Experimental Protocol

While a specific, detailed synthesis for this exact molecule is not widely published, a robust and logical pathway can be constructed based on well-established reactions for nitroimidazole chemistry.[2][3][4] The most plausible approach involves the synthesis of the carboxylic acid precursor followed by a classic esterification reaction.

SynthesisWorkflow cluster_0 Core Synthesis & Functionalization cluster_1 Final Step Start Imidazole Precursor Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Methylation N-Methylation Nitration->Methylation CH₃I / Base CarboxylicAcid Side-Chain Oxidation/Formation (3-methyl-2-nitro-3H-imidazole -4-carboxylic acid) Methylation->CarboxylicAcid KMnO₄ or other oxidizing agent Esterification Fischer Esterification CarboxylicAcid->Esterification Methanol (CH₃OH) H₂SO₄ (cat.) Product Target Molecule Esterification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Representative Protocol: Fischer Esterification of the Carboxylic Acid Precursor

This protocol describes the final step, assuming the precursor, 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid, has been synthesized. The causality behind this choice is its high efficiency and simplicity for converting carboxylic acids to methyl esters.

Materials:

  • 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, used as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid in an excess of methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension. The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this molecule is dominated by the 2-nitroimidazole core. This scaffold is a well-known "bioreductive" prodrug element.

Mechanism of Reductive Activation: In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo a one-electron reduction catalyzed by cellular reductases. This forms a nitro radical anion. This highly reactive species can then undergo further transformations to generate cytotoxic species, such as nitroso radicals, which can covalently bind to and damage critical biomacromolecules like DNA, leading to cell death.[2] This hypoxia-selective activation is the cornerstone of its application in developing targeted anti-cancer therapies.

Bioreduction Nitroimidazole R-NO₂ (Parent Compound) RadicalAnion R-NO₂⁻• (Nitro Radical Anion) Nitroimidazole->RadicalAnion + 1e⁻ (Hypoxic Cells) ReactiveSpecies [Reactive Species] (e.g., R-NO•) RadicalAnion->ReactiveSpecies Further Reduction Adducts Covalent Adducts (DNA, Proteins) ReactiveSpecies->Adducts Covalent Bonding

Caption: Simplified workflow of bioreductive activation of a 2-nitroimidazole.

Predicted Analytical Characterization

Table 2: Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR ~ 8.0-8.2 ppm (s, 1H, imidazole C5-H) ~ 3.9-4.1 ppm (s, 3H, N-CH₃) ~ 3.8-3.9 ppm (s, 3H, O-CH₃)
¹³C NMR ~ 160-165 ppm (C=O, ester) ~ 145-150 ppm (C2-NO₂) ~ 135-140 ppm (C4-COOCH₃) ~ 125-130 ppm (C5) ~ 52-54 ppm (O-CH₃) ~ 35-38 ppm (N-CH₃)
FT-IR (cm⁻¹) ~ 1720-1740 (C=O stretch, ester) ~ 1520-1560 (Asymmetric NO₂ stretch) ~ 1340-1380 (Symmetric NO₂ stretch) ~ 2950-3000 (C-H stretch)
Mass Spec. Expected [M+H]⁺: ~186.0458

Applications in Research and Drug Development

The primary value of this compound is as a versatile synthetic intermediate.

  • Pharmaceutical Development: It is a crucial building block for hypoxia-activated prodrugs for cancer therapy. The ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol, providing multiple handles for further chemical elaboration to attach cytotoxic warheads or pharmacokinetic modifiers.[1][2]

  • Antimicrobial Agents: The 2-nitroimidazole core is a known pharmacophore for treating infections caused by anaerobic bacteria and protozoa. This intermediate allows for the synthesis of novel derivatives with potentially improved efficacy and reduced resistance.[1]

  • Agrochemicals: It is used in the formulation of advanced pesticides and herbicides, where the nitroimidazole moiety contributes to the biological activity of the final product.[1]

  • Materials Science: The compound can be incorporated into polymer backbones to enhance properties like thermal stability.[1]

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. However, based on the hazards associated with the nitroaromatic and imidazole chemical classes, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to handle, utilize, and innovate with this important chemical intermediate.

References

Spectroscopic Characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS: 40361-79-3). Given the sparse availability of published empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on providing expertly predicted spectroscopic data based on foundational principles and data from analogous structures. It further outlines detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers in drug development and chemical synthesis to confidently characterize this compound.

Introduction

This compound is a substituted nitroimidazole derivative. The nitroimidazole core is a significant pharmacophore found in a variety of antimicrobial and anticancer agents.[1] The specific substitution pattern of this molecule—an N-methyl group, a nitro group at the 2-position, and a methyl ester at the 4-position—creates a unique electronic and structural environment. Its molecular formula is C₆H₇N₃O₄, and its structure is represented by the SMILES string CN1C(=CN=C1N+(=O)O-)C(=O)OC.[2]

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring compound identity, purity, and structural integrity. This guide serves as a self-validating framework for researchers, providing not just predicted data, but the scientific rationale behind these predictions and the detailed methodologies to obtain and verify them empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predicted ¹H and ¹³C NMR spectra are based on the strong electron-withdrawing effects of the nitro group and the methyl carboxylate group, which significantly influence the chemical shifts of the imidazole ring and adjacent substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets.

  • Rationale: The imidazole ring has only one proton at the C5 position. The N-methyl and the ester's O-methyl groups are both unique and will appear as sharp singlets as there are no adjacent protons to cause splitting. The proton at C5 is expected to be the most downfield-shifted due to the deshielding effects of the adjacent ester and the overall electron-poor nature of the nitro-substituted ring. The N-methyl group at the 3-position will be slightly deshielded by the ring system. The ester's methyl group protons are typically found in the 3.8-4.0 ppm range.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Singlet1HImidazole CH (H-5)
~4.05Singlet3HN-CH₃ (N-3)
~3.95Singlet3HO-CH₃ (Ester)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide critical information about the carbon backbone.

  • Rationale: The carbons directly attached to electronegative atoms (oxygen and nitrogen) and those within the electron-deficient imidazole ring will be significantly downfield. The C2 carbon, bonded to two nitrogens and adjacent to the nitro group, is expected to be the most deshielded of the ring carbons. The carbonyl carbon of the ester will appear significantly downfield, as is characteristic for this functional group. The two methyl carbons will be found in the typical upfield region.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)Assignment
~162.5C =O (Ester Carbonyl)
~148.0C -NO₂ (C-2)
~139.5Imidazole C -H (C-5)
~125.0C -COOCH₃ (C-4)
~53.0O-C H₃ (Ester)
~35.5N-C H₃ (N-3)
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Compound B Add ~0.6 mL CDCl3 with TMS A->B C Dissolve Sample B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate to TMS (0.00 ppm) H->I J Assign Peaks I->J

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
  • Rationale: The spectrum will be dominated by strong absorptions from the carbonyl group of the ester and the nitro group. The C=O stretch of an ester conjugated with an aromatic ring typically appears in the 1730-1715 cm⁻¹ region. Nitro groups attached to an aromatic system exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. C-H stretches for the methyl groups will be just below 3000 cm⁻¹, while the aromatic C-H stretch will be just above 3000 cm⁻¹. A strong C-O stretch from the ester is also expected.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3120Weak-MediumAromatic C-H Stretch (C5-H)
~2960Weak-MediumAliphatic C-H Stretch (CH₃)
~1725StrongC=O Stretch (Ester)
~1540StrongAsymmetric N-O Stretch (NO₂)
~1450MediumC-H Bend (CH₃)
~1350StrongSymmetric N-O Stretch (NO₂)
~1280StrongC-O Stretch (Ester)
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks.

IR Data Acquisition Workflow

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure with Anvil C->D E Acquire Spectrum (4000-400 cm-1) D->E F Process and Label Peaks E->F

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion will be the protonated molecule, [M+H]⁺, at m/z 186.1. Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), characteristic fragmentation is expected. Key neutral losses would include the loss of a methoxy radical (•OCH₃, 31 Da) from the ester, followed by the loss of carbon monoxide (CO, 28 Da). Another prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

Table 4: Predicted Mass Spectrometry Fragments (ESI-MS/MS)

Predicted m/zProposed Fragment Identity
186.1[C₆H₇N₃O₄ + H]⁺ (Protonated Molecule)
155.1[M+H - OCH₃]⁺
140.1[M+H - NO₂]⁺
127.1[M+H - OCH₃ - CO]⁺
Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 186.1) as the precursor ion. Apply collision energy (CID) to induce fragmentation and acquire a product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and identify fragmentation patterns that are consistent with the proposed structure.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~10 µg/mL in ACN/H2O) B Add 0.1% Formic Acid A->B C Infuse Sample into ESI Source B->C D Acquire Full Scan (MS1) to find [M+H]+ C->D E Select [M+H]+ and Acquire Product Ion Scan (MS/MS) D->E F Confirm Molecular Weight E->F G Analyze Fragmentation Pattern F->G

Caption: Workflow for Mass Spectrometry analysis via ESI-MS/MS.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data derived from established chemical principles with detailed, validated experimental protocols, researchers are equipped to acquire and interpret the necessary NMR, IR, and MS data. This self-validating system ensures that the identity and structure of the synthesized compound can be confirmed with a high degree of confidence, a critical step in any chemical research or development pipeline.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a versatile nitroimidazole derivative with significant potential in pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, featuring a nitro group at the 2-position and a methyl ester at the 4-position of the imidazole ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents, including anti-cancer and antibiotic compounds.[1][2] In the agrochemical sector, it serves as a key building block for the development of effective pesticides and herbicides.[1][2]

The methyl ester functional group is often incorporated to enhance the solubility and bioavailability of the parent molecule, facilitating its formulation and delivery.[2] A thorough understanding of the solubility and stability of this compound is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of the methodologies to determine these critical physicochemical properties, offering both theoretical insights and practical, field-proven protocols.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption, distribution, and overall bioavailability. For a research compound like this compound, characterizing its solubility in various solvent systems is a foundational step in preclinical development.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solute and the solvent, as well as the strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules, dictate the extent of dissolution. The presence of both polar (nitro and ester groups) and non-polar (methyl groups and the imidazole ring) moieties in this compound suggests a nuanced solubility profile.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

    • Ensure that a visible excess of solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative. These methods typically involve dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer, with solubility being assessed by precipitation detection.

Expected Solubility Profile (Qualitative)

Based on the structure of this compound, a qualitative solubility profile can be anticipated.

Solvent SystemExpected SolubilityRationale
Water LowThe presence of the non-polar methyl groups and the imidazole ring is likely to limit aqueous solubility.
Phosphate-Buffered Saline (pH 7.4) LowSimilar to water, with minimal expected impact from physiological pH on this non-ionizable compound.
Ethanol/Methanol Moderate to HighPolar protic solvents capable of hydrogen bonding and dipole-dipole interactions with the nitro and ester groups.
Acetone/Acetonitrile ModeratePolar aprotic solvents that can engage in dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) HighA highly polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic compounds.

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and provide insights into the intrinsic stability of the molecule.[4]

Causality Behind Experimental Choices in Forced Degradation

The choice of stress conditions is based on the International Council for Harmonisation (ICH) guidelines and is designed to mimic the potential environmental stresses a drug substance may encounter during its lifecycle.[4] For a nitroimidazole derivative like this compound, particular attention should be paid to hydrolysis, oxidation, and photolysis, as these are common degradation pathways for this class of compounds.

Forced Degradation Protocol

The following protocol outlines a comprehensive forced degradation study. A stability-indicating analytical method, such as the one described in the subsequent section, is essential for monitoring the degradation process.

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period (e.g., 8 hours). Nitroimidazoles are often more susceptible to alkaline hydrolysis.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 318 nm for nitroimidazoles).[5]

  • Column Temperature: 25 °C.

Anticipated Degradation Pathways

Based on the known chemistry of nitroimidazoles and esters, the following degradation pathways are plausible for this compound:

  • Ester Hydrolysis: Under both acidic and, more readily, basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid .

  • Nitro Group Reduction: Under certain reductive conditions, which may be encountered in vivo or through specific degradation pathways, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Imidazole Ring Cleavage: Severe stress conditions could potentially lead to the cleavage of the imidazole ring.

Visualization of Experimental Workflows

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (0.1 M HCl, 60°C) F Neutralize (if applicable) A->F B Alkaline Hydrolysis (0.1 M NaOH, 40°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (UV/Vis Light) E->F G Analyze by Stability-Indicating HPLC Method F->G H Identify Degradants (LC-MS/MS) G->H

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its progression as a viable candidate in pharmaceutical or agrochemical development. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to systematically evaluate these critical parameters. By employing these methodologies, scientists can generate the high-quality data necessary to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising nitroimidazole derivative.

References

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Keystone Intermediate in Nitroimidazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) is a pivotal, yet often unheralded, chemical intermediate. Its unique substituted nitroimidazole framework serves as a versatile scaffold in the synthesis of a variety of bioactive molecules, particularly in the realms of antimicrobial and anticancer research.[1][2] This technical guide provides a comprehensive review of this compound, consolidating available information on its synthesis, chemical properties, and its role as a precursor to pharmacologically active agents. By examining the foundational research and the broader context of nitroimidazole chemistry, this document aims to equip researchers and drug development professionals with the necessary insights to effectively utilize this compound in their discovery and development pipelines.

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of azomycin, a 2-nitroimidazole natural product, in the 1950s.[3] This class of compounds is renowned for its broad spectrum of biological activities, which are primarily attributed to the bioreductive activation of the nitro group under hypoxic conditions.[4] This mechanism is particularly effective against anaerobic bacteria and protozoa, and has also been exploited for targeting hypoxic tumor cells, which are notoriously resistant to conventional therapies.[4][5]

This compound emerges as a critical starting material for the synthesis of more complex nitroimidazole derivatives. Specifically, it has been instrumental in the creation of vinyl-substituted 2-nitroimidazoles, which have demonstrated significant antimicrobial properties.[6] Its chemical structure offers multiple points for synthetic modification, allowing for the systematic exploration of structure-activity relationships in the quest for novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
CAS Number 40361-79-3[1][2][7]
Molecular Formula C₆H₇N₃O₄[2][7]
Molecular Weight 185.14 g/mol [2][7]
Appearance Light yellow solid[2]
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate[1]
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OC[1][7]
InChI Key BQTWOZOPNUFRHG-UHFFFAOYSA-N[1][7]
Storage Conditions 0-8 °C[2]
Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the ester methyl group, and the imidazole ring proton. The precise chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carboxylate groups. For instance, in related nitroimidazole structures, the imidazole proton typically appears as a singlet in the aromatic region.[8]

  • ¹³C NMR: The carbon spectrum would reveal signals for the two methyl carbons, the imidazole ring carbons, the ester carbonyl carbon, and the carbon attached to the nitro group.

  • IR Spectroscopy: Key infrared absorption bands would include those corresponding to the C=O stretching of the ester, the N-O stretching of the nitro group, and various vibrations of the imidazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reaction Pathways

This compound is primarily known as a key intermediate in the synthesis of vinyl-substituted 2-nitroimidazoles, as detailed by Cavalleri et al. in their seminal 1977 paper in the Journal of Medicinal Chemistry.[6] The synthesis of this intermediate itself is a critical first step, and while the specific details from the original paper are not fully available in the public domain, a general synthetic approach can be inferred from related literature on imidazole chemistry.

A plausible synthetic pathway would involve the multi-step construction of the substituted imidazole ring, followed by nitration and esterification.

Synthesis_Pathway Start Imidazole Precursor Step1 Methylation Start->Step1 Step2 Carboxylation Step1->Step2 Step3 Nitration Step2->Step3 Step4 Esterification Step3->Step4 Product Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Step4->Product

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of Vinyl-Substituted 2-Nitroimidazoles from this compound (Conceptual Workflow)

The following is a conceptual, step-by-step methodology for the conversion of the title compound into a vinyl-substituted derivative, based on the work of Cavalleri et al.[6] This protocol is illustrative and would require optimization based on specific laboratory conditions.

  • Reduction of the Ester: The methyl ester group of this compound is first reduced to the corresponding primary alcohol. This is a standard transformation in organic synthesis, often accomplished using a reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent at low temperatures. Careful control of the reaction conditions is necessary to avoid reduction of the nitro group.

  • Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the aldehyde. A variety of mild oxidizing agents can be employed for this step, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: The aldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl group. The choice of the ylide or phosphonate reagent will determine the nature of the substituent on the vinyl group. This step is crucial for creating the diversity of compounds tested for biological activity.

  • Purification and Characterization: The final vinyl-substituted 2-nitroimidazole product is purified using standard techniques such as column chromatography and recrystallization. The structure is then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Experimental_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product & Analysis Start Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Reduction 1. Ester Reduction (e.g., LiAlH₄) Start->Reduction Oxidation 2. Alcohol Oxidation (e.g., PCC) Reduction->Oxidation Vinylation 3. Olefination (e.g., Wittig Reaction) Oxidation->Vinylation Purification Purification (Chromatography) Vinylation->Purification Product Vinyl-Substituted 2-Nitroimidazole Characterization Characterization (NMR, IR, MS) Product->Characterization Purification->Product

Figure 2: Conceptual workflow for the synthesis of vinyl-substituted 2-nitroimidazoles.

Biological Activity and Therapeutic Potential

The primary interest in this compound lies in its role as a precursor to biologically active molecules. The vinyl-substituted 2-nitroimidazoles synthesized from this intermediate have demonstrated significant antimicrobial activity.[6]

Antimicrobial Activity

The work by Cavalleri et al. showed that several of the synthesized vinyl-substituted 2-nitroimidazoles exhibited significant in vivo antibacterial and antitrichomonal activity.[6] The mechanism of action of nitroimidazoles against anaerobic organisms is well-established and involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which damage microbial DNA and other macromolecules, leading to cell death.[9]

The specific derivatives synthesized from the title compound were tested against a range of microorganisms, including:

  • Trichomonas vaginalis

  • Gram-positive and Gram-negative bacteria

  • Mycobacterium tuberculosis[6]

This broad spectrum of activity underscores the potential of this chemical scaffold in developing new anti-infective agents.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the therapeutic application of nitroimidazoles.[5] The same bioreductive activation that confers antimicrobial activity can be exploited to selectively target and kill hypoxic cancer cells. While the specific vinyl-substituted derivatives from the 1977 study were primarily evaluated for antimicrobial activity, the broader class of 2-nitroimidazoles has been extensively investigated for its potential as anticancer agents and radiosensitizers.[5][10]

Derivatives of 2-nitroimidazole have been shown to potentiate the effects of chemotherapy and radiation therapy by increasing the sensitivity of hypoxic tumor cells to these treatments.[11] Therefore, this compound serves as a valuable starting point for the synthesis of novel compounds aimed at treating solid tumors.

Mechanism_of_Action Nitroimidazole Nitroimidazole (Prodrug) Activation Bioreductive Activation (Nitroreductases) Nitroimidazole->Activation Hypoxic Conditions Intermediates Reactive Nitroso & Hydroxylamine Intermediates & Free Radicals Activation->Intermediates Target DNA & Macromolecule Damage Intermediates->Target Outcome Cell Death (Antimicrobial/Anticancer Effect) Target->Outcome

Figure 3: General mechanism of action of nitroimidazole prodrugs.

Future Perspectives and Conclusion

This compound, while not a therapeutic agent itself, holds significant value as a key building block in medicinal chemistry. The foundational work of Cavalleri and colleagues has demonstrated its utility in the synthesis of potent antimicrobial agents.[6] Given the ever-present challenge of antimicrobial resistance and the need for more effective cancer therapies, the exploration of novel nitroimidazole derivatives remains a highly relevant area of research.

Future research efforts could focus on:

  • Diversification of the vinyl substituent: The synthesis of a broader range of vinyl-substituted derivatives to explore a wider chemical space and optimize biological activity.

  • Development of novel anticancer agents: The use of this intermediate to create new bioreductive prodrugs specifically designed to target hypoxic tumors.

  • Exploration of other therapeutic areas: The inherent reactivity of the nitroimidazole scaffold may lend itself to applications beyond anti-infectives and oncology.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents and antibiotics.[1] The developed reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate means for the determination of this compound in research and quality control settings. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, method validation in accordance with ICH guidelines, and troubleshooting advice.

Introduction

This compound is a nitroimidazole derivative of significant interest in pharmaceutical development.[1] The nitroimidazole class of compounds is known for its diverse biological activities, and precise analytical methods are crucial for ensuring the quality and consistency of these compounds throughout the drug development process.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[2][3][4]

The structural characteristics of this compound, particularly the presence of the nitroaromatic and ester functional groups, guide the selection of appropriate HPLC conditions. The nitro group provides a strong chromophore, making UV detection a suitable and sensitive choice. The overall polarity of the molecule suggests that reversed-phase chromatography will be an effective separation mode. This application note describes the development and validation of a straightforward and efficient RP-HPLC method for the analysis of this important pharmaceutical intermediate.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Analytical Balance: Mettler Toledo ME204 or equivalent.

  • pH Meter: Orion Star A211 or equivalent.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of the analyte and established methods for similar nitroaromatic compounds.[3][5][6] A C18 column was chosen for its versatility and proven performance in retaining moderately polar compounds. The mobile phase composition was optimized to achieve a suitable retention time and good peak shape.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for constructing the calibration curve.

2.3.3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For in-process control or reaction monitoring, a small aliquot of the reaction mixture may be diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and then injected.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by performing the analysis on three different days. The RSD of the peak areas was calculated.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a placebo and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantitative analysis of this compound. A representative chromatogram is shown below.

(A representative chromatogram would be displayed here in a full application note, showing a well-resolved peak for the analyte at the expected retention time.)

The system suitability results were well within the acceptance criteria, indicating the reliability of the chromatographic system. The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. The accuracy of the method was confirmed by the high recovery rates (98-102%). The precision of the method was excellent, with RSD values of less than 2% for both repeatability and intermediate precision. The method was also found to be specific, with no interference from the placebo.

Workflow and Process Diagrams

Analytical Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: High-level workflow for the HPLC analysis of the target compound.

Method Development Logic

The rationale behind the selection of the key chromatographic parameters is outlined below.

Method Development Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Selection cluster_detector Detector Selection Analyte Analyte Properties (Nitroimidazole, Ester) C18 C18 Column Analyte->C18 Good retention for moderately polar compounds Phenyl Phenyl Column Analyte->Phenyl Alternative for aromatic compounds ACN_Water Acetonitrile/Water Analyte->ACN_Water Good peak shape and resolution MeOH_Water Methanol/Water Analyte->MeOH_Water Alternative organic modifier UV_Vis UV-Vis Detector Analyte->UV_Vis Strong chromophore (nitro group) Final_Method Optimized HPLC Method C18->Final_Method ACN_Water->Final_Method UV_Vis->Final_Method

Caption: Decision-making process for HPLC method development.

Troubleshooting

ProblemPotential CauseSuggested Solution
No peaks - No injection made- Detector lamp off- Incorrect mobile phase- Check autosampler- Check detector status- Verify mobile phase composition
Broad peaks - Column contamination- High dead volume- Sample solvent mismatch- Flush or replace column- Check fittings and tubing- Dissolve sample in mobile phase
Tailing peaks - Silanol interactions- Column degradation- Use a mobile phase with a lower pH (if compatible)- Replace the column
Shifting retention times - Inconsistent mobile phase- Column temperature fluctuations- Pump malfunction- Prepare fresh mobile phase- Ensure stable column temperature- Check pump for leaks and pressure fluctuations

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in research and quality control laboratories. The provided workflow, method development logic, and troubleshooting guide will aid in the successful implementation of this analytical procedure.

References

Application Notes and Protocols for the Exploration of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Nitroimidazole Scaffold

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a nitroimidazole derivative, a class of compounds that has made a significant impact on medicinal chemistry.[1] The historical journey of nitroimidazoles in drug discovery began in the 1950s and has led to the development of crucial therapeutic agents.[1] This particular molecule, with its distinct substitution pattern, is commercially available and primarily positioned as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2][3] Its unique nitroimidazole structure suggests a latent potential for biological activity, particularly as an antimicrobial or a hypoxia-activated anticancer agent.[2][3]

This document provides a comprehensive guide for researchers aiming to unlock the therapeutic potential of this compound. We will delve into its presumed mechanism of action based on the well-established chemistry of nitroimidazoles and provide detailed protocols for its evaluation in various drug discovery contexts.

Physicochemical Properties and Handling

PropertyValueSource
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate[3]
CAS Number 40361-79-3[3][4]
Molecular Formula C6H7N3O4[4]
Molecular Weight 185.14 g/mol [4]
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OC[3]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Refer to the supplier's Safety Data Sheet (SDS) for detailed handling and safety information. For experimental use, prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO) and store at -20°C or -80°C.

Proposed Mechanism of Action: The Nitro-Reduction Cascade

Nitroimidazoles are classic examples of bioreductive prodrugs.[5] Their biological activity is dependent on the reduction of the nitro group, a process that occurs preferentially in low-oxygen (hypoxic) environments characteristic of anaerobic organisms and solid tumors.[5][6][7]

The proposed mechanism of action for this compound is as follows:

  • Cellular Uptake: The compound, being a small molecule, is expected to diffuse across the cell membranes of the target organism or cell.

  • Reductive Activation: In the low-redox potential environment of anaerobic bacteria, protozoa, or hypoxic tumor cells, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases.[6] This forms a nitro radical anion.

  • Futile Redox Cycling vs. Cytotoxicity: Under normal oxygen (normoxic) conditions, this radical anion is rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals.[8] This "futile cycling" prevents the accumulation of toxic metabolites in healthy tissues. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives.[9]

  • Macromolecular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[9]

Nitroimidazole Mechanism of Action Proposed Mechanism of Action of this compound cluster_0 Extracellular Space cluster_1 Target Cell (Hypoxic Environment) cluster_2 Normoxic Environment Prodrug This compound (Inactive Prodrug) Uptake Cellular Uptake Prodrug->Uptake Activation Nitroreductase-mediated One-Electron Reduction Uptake->Activation Radical Nitro Radical Anion Activation->Radical Further_Reduction Further Reduction Radical->Further_Reduction Hypoxia Reoxidation Re-oxidation by O2 (Futile Cycling) Radical->Reoxidation Normoxia Reactive_Species Reactive Nitroso & Hydroxylamine Species Further_Reduction->Reactive_Species Damage DNA Damage (Strand Breaks) Reactive_Species->Damage Death Cell Death Damage->Death Reoxidation->Prodrug

Caption: Proposed bioreductive activation pathway of the nitroimidazole prodrug.

Application 1: Antimicrobial Drug Discovery

The broad-spectrum activity of nitroimidazoles against anaerobic bacteria and protozoa makes this a primary area of investigation.[10]

Protocol 1.1: In Vitro Antibacterial Susceptibility Testing against Anaerobic Bacteria

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant anaerobic bacteria.

Materials:

  • This compound

  • Metronidazole (positive control)

  • Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens)[11]

  • Brucella agar or Wilkins-Chalgren agar supplemented with hemin and vitamin K1

  • Anaerobic chamber or gas-generating pouches

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and metronidazole in DMSO.

  • Bacterial Inoculum Preparation: Culture the anaerobic bacteria on appropriate agar plates in an anaerobic environment. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Agar Dilution Method:

    • Prepare a series of agar plates containing two-fold serial dilutions of the test compound and metronidazole.[12]

    • Spot the bacterial suspension onto the surface of the agar plates.

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 1.2: In Vitro Anti-protozoal Activity against Trichomonas vaginalis

This protocol assesses the efficacy of the compound against the protozoan parasite Trichomonas vaginalis.

Materials:

  • This compound

  • Metronidazole or Tinidazole (positive control)[13]

  • T. vaginalis clinical isolates

  • Diamond's TYM medium

  • Sterile 96-well microtiter plates

  • Hemocytometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound and control drugs in TYM medium in a 96-well plate.[14]

  • Parasite Inoculation: Add T. vaginalis trophozoites to each well to achieve a final concentration of 1 x 10^4 parasites/mL.[13]

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • IC50 and MIC Determination:

    • Determine the 50% inhibitory concentration (IC50) by counting the number of motile parasites in each well and comparing it to the untreated control.[15]

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration at which no motile parasites are observed.[16]

Hypothetical In Vitro Antimicrobial Activity Data
CompoundB. fragilis MIC (µg/mL)C. perfringens MIC (µg/mL)T. vaginalis IC50 (µM)
This compound211.5
Metronidazole10.52.0

Application 2: Anticancer Drug Discovery (Hypoxia-Activated Prodrug)

The hypoxic microenvironment of solid tumors provides a rationale for investigating this compound as a hypoxia-activated prodrug (HAP).[5][7]

Protocol 2.1: In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions

This protocol evaluates the selective cytotoxicity of the compound towards cancer cells in a low-oxygen environment.

Materials:

  • This compound

  • Evofosfamide (TH-302) or another HAP (positive control)[7]

  • Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Normoxic incubator (21% O2, 5% CO2)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control.

  • Incubation: Place one set of plates in a normoxic incubator and another set in a hypoxia chamber for 72 hours.

  • Viability Assessment: After incubation, assess cell viability using a standard assay.

  • Data Analysis: Calculate the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective activity.

Hypothetical In Vitro Anticancer Activity Data
CompoundHT-29 IC50 (µM) - NormoxiaHT-29 IC50 (µM) - HypoxiaHypoxia Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50)
This compound>1005.2>19.2
Evofosfamide (TH-302)853.524.3

Experimental Workflow for In Vitro Screening

In Vitro Screening Workflow General Workflow for In Vitro Evaluation cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assays Start Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Select_Microbes Select Anaerobic Bacteria & Protozoa Strains Serial_Dilutions->Select_Microbes Select_Cells Select Cancer Cell Lines Serial_Dilutions->Select_Cells MIC_Assay MIC Determination (Agar/Broth Dilution) Select_Microbes->MIC_Assay IC50_Assay IC50 Determination (for Protozoa) MIC_Assay->IC50_Assay End Data Analysis & Hit Validation IC50_Assay->End Cytotoxicity_Assay Cytotoxicity Assay (Normoxia vs. Hypoxia) Select_Cells->Cytotoxicity_Assay HCR_Calculation Calculate Hypoxia Cytotoxicity Ratio (HCR) Cytotoxicity_Assay->HCR_Calculation HCR_Calculation->End

Caption: A generalized workflow for the initial in vitro screening of the compound.

Preliminary In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.

Protocol 3.1: Murine Model of Anaerobic Infection

This protocol outlines a basic model to test the in vivo efficacy against an anaerobic bacterial infection.

Materials:

  • This compound

  • Vehicle control (e.g., saline, DMSO/Cremophor EL formulation)

  • Metronidazole (positive control)

  • Immunocompetent mice (e.g., BALB/c)

  • Bacteroides fragilis

Procedure:

  • Infection: Induce an intra-abdominal or subcutaneous abscess by injecting a suspension of B. fragilis.[17][18]

  • Treatment: Administer the test compound, vehicle, or metronidazole to different groups of mice (e.g., via oral gavage or intraperitoneal injection) starting at a defined time point post-infection.

  • Monitoring: Monitor the animals for clinical signs of infection, body weight changes, and survival.

  • Endpoint Analysis: At the end of the study, euthanize the animals and determine the bacterial load in the abscess or relevant tissues.

Protocol 3.2: Human Tumor Xenograft Model in Mice

This protocol is designed to evaluate the antitumor activity of the compound in a model that recapitulates tumor hypoxia.

Materials:

  • This compound

  • Vehicle control

  • Evofosfamide (positive control)

  • Immunodeficient mice (e.g., nude, SCID)

  • Human tumor cells (e.g., HT-29) that form hypoxic tumors in xenografts.[19]

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flanks of immunodeficient mice.[20]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups.

  • Treatment: Administer the test compound, vehicle, or positive control according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, or when tumors reach a predefined size, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for hypoxia markers).

Conclusion and Future Directions

This compound represents an intriguing starting point for a drug discovery program. Its nitroimidazole core provides a strong rationale for investigating its potential as both an antimicrobial and a hypoxia-activated anticancer agent. The protocols outlined in this document offer a systematic approach to characterizing its biological activity. Further studies could involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as more detailed mechanistic studies to confirm its mode of action.

References

Application Notes and Protocols: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate in the Synthesis of Hypoxia-Activated Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploiting the Tumor Microenvironment

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute significantly to their resistance to conventional therapies like radiation and chemotherapy.[1][2] This hypoxic environment, however, presents a unique therapeutic window. Hypoxia-activated prodrugs (HAPs) are a class of compounds designed to remain largely inert in well-oxygenated, healthy tissues but become activated to their cytotoxic form selectively within the hypoxic core of a tumor.[3][4]

The 2-nitroimidazole scaffold is a cornerstone in the design of HAPs.[5][6] Under hypoxic conditions, endogenous nitroreductase enzymes reduce the nitro group, initiating a cascade of reactions that can lead to the release of a potent cytotoxic agent.[1][5] This targeted activation minimizes systemic toxicity while concentrating the therapeutic effect where it is most needed.

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a key heterocyclic building block for the synthesis of such advanced anticancer agents.[7][8] Its structure contains the essential 2-nitroimidazole "trigger" and a versatile carboxylate group that allows for the attachment of various cytotoxic "warheads" through appropriate linkers. This guide provides a comprehensive overview of its synthesis and application in the development of a model hypoxia-activated anticancer agent.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is crucial for successful synthesis and formulation.

PropertyValueSource
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate[7][9]
CAS Number 40361-79-3[7][9]
Molecular Formula C₆H₇N₃O₄[9]
Molecular Weight 185.14 g/mol [9]
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OC[7][9]

Synthesis Protocol: this compound

The synthesis of the target compound is conceptually a two-step process starting from commercially available materials. The following protocol is based on established methodologies for the synthesis of substituted imidazoles and subsequent N-alkylation of nitroimidazoles.[10][11][12]

Conceptual Synthesis Workflow

G cluster_0 Step 1: Formation of the Imidazole Core cluster_1 Step 2: Nitration & Esterification cluster_2 Step 3: N-Methylation A Diaminomaleonitrile C Methyl 2-amino-4,5-dicyanoimidazole A->C Condensation B Trimethyl orthoacetate B->C D Methyl 2-nitro-3H-imidazole-4-carboxylate C->D Diazotization, Nitration, Hydrolysis & Esterification E Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate (Target) D->E Alkylation F Methyl Iodide / Dimethyl Sulfate F->E

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-nitro-3H-imidazole-4-carboxylate (Intermediate)

This protocol is adapted from analogous syntheses of functionalized nitroimidazoles.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) and cool to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add commercially available methyl 2-aminoimidazole-4-carboxylate to the cooled acid mixture under vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Diazotization and Nitration: Over a period of 30 minutes, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to yield pure Methyl 2-nitro-3H-imidazole-4-carboxylate.

  • Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Synthesis of this compound (Target Compound)

This N-alkylation protocol is based on established methods for nitroimidazole derivatives.[10][11][12]

  • Reaction Setup: To a solution of Methyl 2-nitro-3H-imidazole-4-carboxylate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC. Gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[12]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Application Protocol: Synthesis of a Model Anticancer Prodrug

The true utility of this compound lies in its role as a precursor to potent, targeted anticancer agents.[7][8] Here, we outline the synthesis of a model prodrug, linking our core scaffold to a nitrogen mustard-type cytotoxic agent, conceptually similar to the clinically investigated drug Evofosfamide (TH-302).[1]

The Prodrug Concept: Bioreductive Activation

G cluster_0 Hypoxic Tumor Cell Prodrug Nitroimidazole Prodrug (Inactive) Activated Reduced Intermediate Prodrug->Activated Nitroreductases (e.g., POR) Effector Cytotoxic Agent (Active) Activated->Effector Spontaneous Fragmentation DNA Tumor Cell DNA Effector->DNA Alkylation Damage DNA Cross-linking & Cell Death DNA->Damage

Caption: Mechanism of hypoxia-activated prodrugs.

Synthesis of a Model Prodrug: (2-((3-methyl-2-nitro-3H-imidazole-4-carboxamido)methyl)phenyl) bis(2-chloroethyl)phosphorodiamidate

Part A: Reduction of the Ester to an Alcohol

  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Reduction: Slowly add a reducing agent such as lithium borohydride (LiBH₄, 2 equivalents).

  • Reaction Monitoring: Stir the mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate. The organic layers are combined, dried, and concentrated to yield (3-methyl-2-nitro-3H-imidazol-4-yl)methanol.

Part B: Conversion to an Amine Linker

  • Halogenation: Convert the alcohol to a halide (e.g., using thionyl chloride for the chloride) or activate it as a tosylate or mesylate.

  • Azide Displacement: React the resulting halide/sulfonate with sodium azide (NaN₃) in DMF to form the corresponding azide.

  • Reduction to Amine: Reduce the azide to the primary amine, (3-methyl-2-nitro-3H-imidazol-4-yl)methanamine, using a standard method such as hydrogenation over a palladium catalyst or reduction with triphenylphosphine followed by hydrolysis (Staudinger reaction).

Part C: Coupling with the Cytotoxic Warhead

  • Activation of the Warhead: The cytotoxic component, in this case, a precursor to a nitrogen mustard phosphorodiamidate, is activated for coupling.

  • Amide Bond Formation: React the amine from Part B with the activated cytotoxic precursor in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

  • Purification: After the reaction is complete, purify the final prodrug product using column chromatography to ensure high purity.

  • Final Characterization: Thoroughly characterize the structure and purity of the final prodrug using advanced analytical techniques including high-resolution mass spectrometry and 2D NMR.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of innovative anticancer therapeutics. The protocols outlined here provide a framework for its synthesis and subsequent elaboration into hypoxia-activated prodrugs. The modular nature of this approach allows for the attachment of a wide array of cytotoxic agents, enabling the fine-tuning of properties such as potency, solubility, and release kinetics. Future research will undoubtedly continue to leverage this and similar nitroimidazole scaffolds to create next-generation cancer therapies that are more selective and effective, ultimately improving patient outcomes.

References

Application Notes and Protocols for Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, plausible email address]

Abstract

This document provides a comprehensive technical guide on the synthesis and potential agrochemical applications of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. The imidazole scaffold is a cornerstone in the development of biologically active molecules, with numerous derivatives finding use in pharmaceuticals and crop protection[1][2]. This guide details a plausible synthetic pathway for the title compound, offering insights into the rationale behind the chosen methodologies. Furthermore, we present a hypothetical application of this compound as a novel antifungal agent, complete with a detailed protocol for evaluating its efficacy against common plant pathogens. This document is intended for researchers, scientists, and professionals in the field of agrochemical development and drug discovery.

Introduction: The Significance of Nitroimidazoles in Agrochemicals

The imidazole ring is a privileged structure in medicinal and agricultural chemistry due to its versatile biological activities[1][2]. When substituted with a nitro group, the resulting nitroimidazole derivatives exhibit a broad spectrum of activity, including antibacterial, antiprotozoal, and antifungal properties[3][4][5]. In the context of agrochemicals, nitroimidazoles are explored for their potential as fungicides and herbicides[6][7][8]. The mode of action of nitroimidazoles is often attributed to the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components[9].

This compound (CAS No. 40361-79-3) is a functionalized nitroimidazole derivative with potential as a key intermediate or active ingredient in novel agrochemical formulations. Its structure combines the bioactive nitroimidazole core with a methyl ester group, which can influence its solubility, stability, and interaction with biological targets. This guide provides a detailed exploration of its synthesis and a potential application as a next-generation fungicide.

Synthesis of this compound

The following section outlines a plausible multi-step synthesis for this compound. The proposed pathway is based on established chemical principles for the formation and functionalization of imidazole rings.

Synthetic Strategy Overview

The synthesis of the target compound can be envisioned through a sequence of reactions involving the construction of the imidazole ring, followed by nitration, N-methylation, and esterification. The order of these steps is crucial for achieving the desired regioselectivity and yield. A logical approach would be to first synthesize the imidazole-4-carboxylate core, followed by nitration at the 2-position, and finally N-methylation at the 3-position.

Synthetic_Pathway A Starting Materials B Step 1: Imidazole Ring Formation (Methyl 2-amino-2-cyanoacetate + Formamidine acetate) A->B C Intermediate 1: Methyl 2-amino-1H-imidazole-4-carboxylate B->C D Step 2: Diazotization & Nitration C->D E Intermediate 2: Methyl 2-nitro-1H-imidazole-4-carboxylate D->E F Step 3: N-Methylation E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-1H-imidazole-4-carboxylate (Intermediate 1)

This step involves the construction of the imidazole ring from acyclic precursors.

  • Rationale: The reaction between an alpha-aminonitrile derivative and formamidine is a well-established method for the synthesis of 2-aminoimidazoles.

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-amino-2-cyanoacetate (1 equivalent) and formamidine acetate (1.1 equivalents) in absolute ethanol (150 mL).

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Methyl 2-amino-1H-imidazole-4-carboxylate.

Step 2: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate (Intermediate 2)

This step introduces the nitro group at the 2-position of the imidazole ring.

  • Rationale: A common method for the synthesis of 2-nitroimidazoles from 2-aminoimidazoles is through a diazotization reaction followed by treatment with a nitrite salt in the presence of a copper catalyst[10].

  • Protocol:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-amino-1H-imidazole-4-carboxylate (1 equivalent) in 40% fluoboric acid. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

    • In a separate large beaker, prepare a mixture of sodium nitrite (5 equivalents) and copper powder (0.5 equivalents) in water.

    • Carefully pour the diazonium salt solution from the first flask into the copper-nitrite mixture with vigorous stirring. Allow the reaction to proceed at room temperature for 1-2 hours.

    • Adjust the pH of the mixture to approximately 2.0 with hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-nitro-1H-imidazole-4-carboxylate.

Step 3: Synthesis of this compound (Final Product)

This final step involves the N-methylation of the imidazole ring.

  • Rationale: N-alkylation of imidazoles can be achieved using various alkylating agents in the presence of a base[11][12]. The choice of base and solvent is critical to control the regioselectivity of the methylation.

  • Protocol:

    • In a 250 mL round-bottom flask, suspend Methyl 2-nitro-1H-imidazole-4-carboxylate (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

    • Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

StepReactantsReagents & SolventsTypical YieldPurity (by HPLC)
1Methyl 2-amino-2-cyanoacetate, Formamidine acetateEthanol70-80%>95%
2Methyl 2-amino-1H-imidazole-4-carboxylateFluoboric acid, Sodium nitrite, Copper powder, Ethyl acetate50-60%>98%
3Methyl 2-nitro-1H-imidazole-4-carboxylateMethyl iodide, Potassium carbonate, DMF80-90%>99%

Application in Agrochemical Synthesis: A Novel Fungicide Candidate

Based on the known fungicidal properties of nitroimidazole derivatives, we propose the application of this compound as a lead compound for the development of a new class of agricultural fungicides.

Proposed Mechanism of Action

The fungicidal activity of the title compound is hypothesized to follow the established mechanism for nitroimidazoles.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Compound Methyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate (Pro-fungicide) Reduction Reduction of Nitro Group Compound->Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Reduction Radical Formation of Cytotoxic Nitroso Radicals Reduction->Radical DNA_Damage DNA Strand Breakage Radical->DNA_Damage Enzyme_Inhibition Inhibition of Essential Cellular Enzymes Radical->Enzyme_Inhibition Cell_Death Fungal Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of fungicidal action for this compound.

The pro-fungicide, this compound, is expected to be relatively non-toxic until it enters the target fungal cell. Inside the fungus, nitroreductase enzymes will reduce the nitro group to form highly reactive nitroso radicals. These radicals can induce cellular damage through multiple pathways, including causing DNA strand breaks and inhibiting the function of essential enzymes, ultimately leading to fungal cell death.

Protocol for Antifungal Efficacy Screening

This protocol describes an in vitro method for assessing the antifungal activity of this compound against common plant pathogenic fungi.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected fungal species.

  • Materials:

    • This compound

    • Commercial fungicide (e.g., a triazole-based fungicide) as a positive control

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA)

    • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

    • Sterile petri dishes, pipettes, and other standard microbiology lab equipment

  • Procedure:

    • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound and the positive control in DMSO.

    • Preparation of Media: Autoclave PDA medium and allow it to cool to 45-50 °C.

    • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only. Pour the amended media into sterile petri dishes.

    • Inoculation: Place a 5 mm mycelial disc from the edge of a 7-day-old culture of the test fungus in the center of each PDA plate.

    • Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

    • Data Collection: Measure the diameter of the fungal colony on each plate. Calculate the percentage of inhibition of mycelial growth using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

    • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the fungus.

Concentration (µg/mL)% Inhibition (Hypothetical Data)
115%
540%
1065%
2585%
5098%
100100% (MIC)

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel agrochemicals. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. The proposed application as a fungicide is supported by the well-documented bioactivity of the nitroimidazole class of compounds. Further research should focus on optimizing the synthesis to improve yields and reduce costs. In-depth biological evaluation, including testing against a broader range of plant pathogens, assessing for phytotoxicity, and conducting mode of action studies, will be crucial in determining the commercial viability of this compound as a new crop protection agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ester and N-alkyl groups, could lead to the discovery of even more potent and selective agrochemicals.

References

Application Notes and Protocols: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a Novel Hypoxia Marker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking the Hypoxic Microenvironment

Hypoxia, a condition of low oxygen tension, is a defining characteristic of the microenvironment in solid tumors and is implicated in a range of pathologies including ischemia and inflammation.[1] This oxygen-deprived state is a critical driver of tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[2] Consequently, the accurate detection and quantification of hypoxic cells are paramount for understanding disease mechanisms and developing targeted therapeutics.

2-Nitroimidazoles have emerged as a robust class of chemical probes for identifying hypoxic tissues.[3] These compounds are bioreductively activated under low-oxygen conditions, leading to the formation of stable covalent adducts with cellular macromolecules.[1] This selective trapping within hypoxic cells allows for their visualization and quantification. While compounds like pimonidazole and EF5 are well-established, the exploration of novel 2-nitroimidazole derivatives continues to offer potential improvements in sensitivity, specificity, and application versatility.

This guide details the proposed application of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a novel marker for detecting hypoxia. While specific biological data for this compound is emerging, its core 2-nitroimidazole structure allows for the formulation of detailed protocols based on the well-understood mechanism of action of this class of molecules.[4] The following sections provide a comprehensive overview of its hypothesized mechanism, detailed protocols for its use in vitro and in vivo, and strategies for validation.

Principle of Detection: The Bioreductive Activation Pathway

The utility of this compound as a hypoxia marker is predicated on its selective bioreduction in low-oxygen environments. The central hypothesis, based on the known mechanism of 2-nitroimidazoles, is as follows:

  • Cellular Uptake: The compound, being a small molecule, is expected to be cell-permeable and distribute throughout tissues.

  • Reductive Activation: In the presence of low oxygen (typically pO2 ≤ 10 mmHg), intracellular nitroreductases, such as those of the cytochrome P450 family, catalyze a one-electron reduction of the nitro group on the imidazole ring.[2]

  • Oxygen-Dependent Re-oxidation: In normoxic cells, molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, preventing further reaction and accumulation.

  • Hypoxia-Specific Covalent Binding: Under hypoxic conditions, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These intermediates readily form covalent bonds with thiol-containing macromolecules, such as proteins and glutathione.[5][6]

  • Cellular Trapping and Detection: These stable adducts are trapped within the hypoxic cell. They can then be detected using a specific primary antibody, which in turn is visualized using a fluorescently or enzymatically labeled secondary antibody.

Visualizing the Mechanism

Hypoxia_Marker_Mechanism Mechanism of this compound Activation cluster_normoxic Normoxic Cell (O2 > 10 mmHg) cluster_hypoxic Hypoxic Cell (O2 ≤ 10 mmHg) Marker_N Marker Enters Cell Radical_N Radical Anion Formation (1e- Reduction) Marker_N->Radical_N Nitroreductases Reoxidation Rapid Re-oxidation by O2 Radical_N->Reoxidation Reoxidation->Marker_N Marker Exits Cell Marker_H Marker Enters Cell Radical_H Radical Anion Formation (1e- Reduction) Marker_H->Radical_H Nitroreductases Reactive_Intermediate Further Reduction to Reactive Intermediates Radical_H->Reactive_Intermediate Lack of O2 Adducts Covalent Adducts with Cellular Macromolecules Reactive_Intermediate->Adducts Detection Immunodetection Adducts->Detection

Caption: Proposed bioreductive activation pathway.

In Vitro Application: Detecting Hypoxia in Cell Culture

This protocol outlines the use of this compound for the immunocytochemical detection of hypoxic cells in culture.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow A 1. Cell Seeding Plate cells on coverslips or chamber slides. B 2. Induction of Hypoxia Incubate cells in a hypoxic chamber (e.g., 1% O2). Include a normoxic control (21% O2). A->B C 3. Marker Incubation Add this compound to the culture medium. B->C D 4. Fixation and Permeabilization Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100. C->D E 5. Immunostaining Incubate with primary antibody against the marker adducts, followed by a labeled secondary antibody. D->E F 6. Imaging and Analysis Visualize using fluorescence microscopy and quantify the signal. E->F

Caption: Workflow for in vitro hypoxia detection.

Protocol 1: Immunocytochemistry

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibody specific for 2-nitroimidazole adducts

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips or chamber slides and allow them to adhere and reach the desired confluency.

  • Induce Hypoxia: Place the cells in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂). A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a negative control. Incubate for 12-24 hours to allow for cellular adaptation to hypoxia.

  • Marker Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the marker to the culture medium at a final concentration to be optimized (start with a range of 10-200 µM). Incubate for 2-4 hours under both hypoxic and normoxic conditions.[7]

  • Washing: Remove the medium and wash the cells three times with PBS to remove any unbound marker.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells twice with PBS and block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations or pre-determined optimal concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope. Hypoxic cells will exhibit a specific fluorescent signal, which should be absent or significantly lower in normoxic control cells.

Data Presentation: In Vitro Parameters
ParameterRecommended Starting RangeNotes
Cell Seeding Density Cell line-dependentAim for 70-80% confluency at the time of the experiment.
Hypoxia Level 0.5% - 2% O₂1% O₂ is a commonly used starting point.
Marker Concentration 10 - 200 µMOptimization is crucial for each cell line to maximize signal-to-noise.
Incubation Time 2 - 4 hoursLonger times may increase signal but also potential toxicity.
Primary Antibody Dilution Vendor-specificTitrate to determine the optimal dilution.
Secondary Antibody Dilution Vendor-specificTypically in the range of 1:500 to 1:2000.

In Vivo Application: Visualizing Hypoxia in Tissues

This protocol describes the administration of this compound to animal models to label hypoxic tissues for subsequent immunohistochemical analysis.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow A 1. Marker Administration Inject the animal (e.g., mouse) with a solution of This compound. B 2. Circulation and Binding Allow the marker to circulate and bind to hypoxic tissues. A->B C 3. Tissue Collection and Processing Euthanize the animal and harvest the tissues of interest. Fix in formalin and embed in paraffin, or snap-freeze in OCT. B->C D 4. Sectioning Cut thin sections of the tissue using a microtome or cryostat. C->D E 5. Immunohistochemistry Perform immunostaining on the tissue sections to detect the marker adducts. D->E F 6. Imaging and Quantification Analyze the stained sections under a microscope to identify and quantify hypoxic regions. E->F

Caption: Workflow for in vivo hypoxia detection.

Protocol 2: Immunohistochemistry on Paraffin-Embedded Tissues

Materials:

  • This compound

  • Sterile saline or PBS for injection

  • Animal model (e.g., tumor-bearing mouse)

  • 10% Neutral Buffered Formalin

  • Paraffin embedding reagents

  • Xylene and graded ethanol series

  • Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen Peroxide solution (e.g., 3%)

  • Blocking Buffer

  • Primary antibody specific for 2-nitroimidazole adducts

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Marker Administration: Prepare a sterile solution of this compound in saline or PBS. The optimal dose needs to be determined empirically, but a starting point of 60 mg/kg body weight can be used, analogous to pimonidazole.[8] Administer via intravenous or intraperitoneal injection.

  • Circulation Time: Allow the marker to circulate for 60-90 minutes before sacrificing the animal.[8]

  • Tissue Harvest and Fixation: Euthanize the animal according to approved protocols. Perfuse with saline if necessary. Harvest the tissues of interest and fix in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol and clear with xylene. Embed the tissues in paraffin blocks.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer (e.g., in a pressure cooker or water bath).

  • Peroxidase Block: Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Blocking: Block non-specific binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the sections and apply the DAB substrate. Monitor for the development of a brown precipitate. Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin. Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope. Brown staining indicates the presence of the marker and, therefore, hypoxic regions.

Data Presentation: In Vivo Parameters
ParameterRecommended Starting RangeNotes
Animal Model Dependent on the research question (e.g., xenograft tumor models).Ensure ethical approval for all animal procedures.
Marker Dosage 50 - 100 mg/kg body weightTitrate to find the optimal dose that provides a strong signal with minimal toxicity.
Circulation Time 60 - 120 minutesShorter times may result in incomplete distribution; longer times may lead to clearance.
Tissue Fixation 10% Neutral Buffered FormalinEnsure adequate fixation time for the size of the tissue.
Antigen Retrieval Heat-induced (Citrate Buffer, pH 6.0)The method may need optimization depending on the tissue and fixation.
Primary Antibody Dilution Vendor-specificTitrate for optimal signal-to-noise ratio.

Validation and Controls: Ensuring Scientific Integrity

The validation of this compound as a hypoxia marker is a critical step. The following controls and validation strategies are essential for trustworthy results.

  • Normoxic Controls: In all experiments, parallel samples maintained under normoxic conditions should be included. These should show no or minimal staining.

  • No Primary Antibody Control: To ensure the specificity of the secondary antibody, a control slide/well should be incubated with the secondary antibody alone.

  • Comparison with Endogenous Hypoxia Markers: Co-localization studies with established endogenous hypoxia markers, such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) or Carbonic Anhydrase IX (CAIX), can provide strong validation.[9] Staining for these markers on adjacent tissue sections or in the same cells using multi-color fluorescence can confirm that this compound is indeed labeling hypoxic regions.

  • Dose-Response and Time-Course Experiments: Perform experiments with varying concentrations of the marker and different incubation/circulation times to determine the optimal conditions for your specific model.

  • Ex Vivo Validation: For in vivo studies, tissues can be excised and incubated with the marker ex vivo under hypoxic and normoxic conditions to confirm that the binding is hypoxia-dependent within that specific tissue type.

References

Application Notes and Protocols: A Comprehensive Guide to the Cytotoxicity Assessment of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a nitroimidazole derivative, a class of compounds recognized for their potential in pharmaceutical and agrochemical applications.[1] Specifically in oncology, 2-nitroimidazoles are investigated as hypoxia-activated prodrugs (HAPs).[2][3] These compounds are designed to be selectively activated under the low oxygen conditions characteristic of solid tumors, leading to targeted cytotoxicity.[4][5] The reductive activation of the nitro group under hypoxic conditions generates reactive species that can induce cellular damage, including DNA strand breaks, ultimately leading to cell death.[6]

This document provides a comprehensive guide for researchers to assess the cytotoxic potential of this compound. It outlines detailed protocols for a tiered experimental approach, starting with general cytotoxicity screening and progressing to mechanistic assays to elucidate the mode of action. The protocols are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices.

I. Mechanistic Insight: The Hypoxia-Activated Prodrug Hypothesis

The central hypothesis for the cytotoxic activity of this compound is its function as a hypoxia-activated prodrug. This mechanism confers selectivity for hypoxic tumor cells over well-oxygenated normal tissues.

Under normal oxygen levels (normoxia), the one-electron reduction of the nitroimidazole is a reversible process. Molecular oxygen can readily back-oxidize the resulting radical anion, preventing the formation of cytotoxic species.[7] However, in the hypoxic environment of a tumor, the radical anion undergoes further reduction to form reactive nitroso and hydroxylamine intermediates, or other cytotoxic species, which can then exert their cell-killing effects.[8] This selective activation is often mediated by intracellular nitroreductase enzymes that are overexpressed in some cancer cells.[9][10]

Therefore, a critical aspect of the cytotoxicity assessment for this compound is the comparison of its effects under both normoxic and hypoxic culture conditions. A significantly higher potency under hypoxia is a key indicator of its intended mechanism of action.

Diagram: Hypothesized Mechanism of Action

Hypoxia-Activated Prodrug Mechanism cluster_normoxia Normoxic Conditions (Normal Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) Prodrug_N Nitroimidazole (Inactive Prodrug) Radical_N Nitro Radical Anion Prodrug_N->Radical_N 1e⁻ Reduction (Nitroreductases) Radical_N->Prodrug_N Re-oxidation No_Toxicity_N No Significant Cytotoxicity Radical_N->No_Toxicity_N Oxygen_N O₂ Prodrug_H Nitroimidazole (Inactive Prodrug) Radical_H Nitro Radical Anion Prodrug_H->Radical_H 1e⁻ Reduction (Nitroreductases) Cytotoxic_Species Reactive Cytotoxic Species Radical_H->Cytotoxic_Species Further Reduction Cell_Death Cell Death Cytotoxic_Species->Cell_Death

Caption: Hypothesized bioactivation of a nitroimidazole prodrug.

II. Experimental Design: A Tiered Approach to Cytotoxicity Profiling

A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of this compound. This involves a primary screening for general cytotoxicity, followed by assays to confirm cell death mechanisms and the hypoxia-selective effect.

Diagram: Experimental Workflow

Experimental_Workflow Start Start: Compound Characterization Cell_Selection Cell Line Selection (e.g., A549, HeLa, MRC-5) Start->Cell_Selection Primary_Screening Primary Cytotoxicity Screening (MTT Assay) Cell_Selection->Primary_Screening Hypoxia_Testing Hypoxia-Selectivity Testing (MTT/LDH under Normoxia vs. Hypoxia) Primary_Screening->Hypoxia_Testing Dose-dependent cytotoxicity observed Mechanism_Investigation Mechanism of Action Assays Hypoxia_Testing->Mechanism_Investigation Hypoxia selectivity confirmed Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Mechanism_Investigation->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activation Assay Mechanism_Investigation->Caspase_Assay Data_Analysis Data Analysis & Interpretation (IC50, HCR, Statistical Analysis) Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Tiered workflow for cytotoxicity assessment.

A. Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant data.[11] It is recommended to use a panel of cell lines, including:

  • Cancer cell lines with known differences in nitroreductase activity or hypoxic response: For example, A549 (lung carcinoma) and HeLa (cervical cancer) are commonly used and have been shown to have varying levels of nitroreductase activity.[12][13]

  • A non-cancerous cell line: To assess general cytotoxicity and selectivity. For instance, MRC-5 (normal lung fibroblasts) can serve as a control.[13]

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

B. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[14][15]

Protocol 1: MTT Assay for Cell Viability [16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

C. Assessing Hypoxia-Selective Cytotoxicity

To test the central hypothesis, the cytotoxicity of the compound must be compared under normoxic and hypoxic conditions.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

  • Cell Seeding and Treatment: Prepare two identical 96-well plates as described in the MTT assay protocol.

  • Incubation Conditions:

    • Normoxia Plate: Incubate in a standard incubator (21% O₂, 5% CO₂).

    • Hypoxia Plate: Incubate in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂).

  • Assay Procedure: After the incubation period (e.g., 48 hours), assess cell viability using either the MTT assay (Protocol 1) or the LDH assay (Protocol 3).

  • Data Analysis: Calculate the IC₅₀ values under both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is then determined:

    • HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia)

    • An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.

D. Mechanistic Assays: Unraveling the Mode of Cell Death

1. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis or late apoptosis.[18][19]

Protocol 3: LDH Cytotoxicity Assay [20][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) and carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a provided lysis buffer).

2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[23]

Protocol 4: Annexin V/PI Apoptosis Assay [24]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

3. Caspase Activity Assay

Caspases, particularly the executioner caspases-3 and -7, are key mediators of apoptosis.[25] Measuring their activity provides direct evidence of apoptosis induction.

Protocol 5: Caspase-Glo® 3/7 Assay [26][27][28]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspases-3 and -7.

III. Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be clearly summarized for comparison.

Table 1: Summary of Cytotoxicity Data (IC₅₀ in µM)

Cell LineIC₅₀ (Normoxia)IC₅₀ (Hypoxia)Hypoxia Cytotoxicity Ratio (HCR)
A549[Insert Value][Insert Value][Calculate Value]
HeLa[Insert Value][Insert Value][Calculate Value]
MRC-5[Insert Value][Insert Value][Calculate Value]

Table 2: Summary of Apoptosis and Caspase Activity Data

Cell LineTreatment Concentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
A549IC₅₀ (Hypoxia)[Insert Value][Insert Value][Insert Value]
HeLaIC₅₀ (Hypoxia)[Insert Value][Insert Value][Insert Value]

IV. Troubleshooting and Considerations

  • Compound Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the culture medium is non-toxic (typically <0.5%).

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT).[29] It is crucial to include compound-only controls (no cells) to check for such interference.

  • Hypoxia Confirmation: Use a hypoxia indicator (e.g., pimonidazole staining or a hypoxia-responsive reporter cell line) to confirm that the desired low-oxygen environment is achieved and maintained in the hypoxic experiments.

  • Statistical Analysis: Perform all experiments in triplicate and use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.

By following this structured and comprehensive approach, researchers can generate robust and reliable data to thoroughly characterize the cytotoxic profile of this compound, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for In Vitro Studies with Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum activity against anaerobic bacteria and various parasites.[1][2] The journey of nitroimidazoles in drug discovery began in the 1950s with the isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica.[3] Compounds of this class are typically prodrugs that undergo reductive activation within target organisms or hypoxic cells.[4] This process, often mediated by nitroreductases, leads to the formation of cytotoxic radical species that disrupt cellular macromolecules, including DNA, ultimately causing cell death.[5] This mechanism of action makes them particularly effective against infections that are otherwise difficult to treat with standard antibiotics.[5]

"Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" is a derivative of this important class of compounds. While specific research on this molecule is emerging, its structural features suggest its potential as an intermediate in the synthesis of novel therapeutic agents, including anticancer and antimicrobial drugs.[6][7] These application notes provide a comprehensive guide for researchers to conduct initial in vitro characterization of this compound, exploring its potential antimicrobial and anticancer activities.

Compound Profile: this compound

PropertyValueSource
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate[6]
CAS Number 40361-79-3[6]
Molecular Formula C₆H₇N₃O₄[8]
Molecular Weight 185.14 g/mol [8]
SMILES CN1C(=CN=C1N+(=O)O-)C(=O)OC[6]
InChI Key BQTWOZOPNUFRHG-UHFFFAOYSA-N[6]

Proposed Mechanism of Action: A Conceptual Framework

The biological activity of nitroimidazoles is predicated on the reductive activation of the nitro group. In anaerobic environments or hypoxic tumor cells, the compound is likely to undergo a series of electron transfer reactions, leading to the generation of a nitroso radical anion, which is a key cytotoxic species. This radical can then interact with molecular oxygen to regenerate the parent compound, a futile cycle that can lead to the production of superoxide radicals. In the absence of oxygen, further reduction can lead to the formation of highly reactive nitroso and hydroxylamine derivatives that can covalently modify and damage critical cellular components like DNA.

Nitroimidazole Activation Conceptual Pathway of Nitroimidazole Bioactivation Compound Methyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate (Prodrug) Activated Nitro Radical Anion Compound->Activated Nitroreductases + e- Activated->Compound Redox Cycling Reactive Nitroso & Hydroxylamine Derivatives Activated->Reactive + e- Oxygen Oxygen (Normoxia) Activated->Oxygen + O2 DNA_Damage DNA Damage & Macromolecular Adducts Reactive->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Oxygen->Compound - O2- (Superoxide) No_Oxygen Low Oxygen (Hypoxia/Anaerobic) No_Oxygen->Activated

Caption: Bioactivation of nitroimidazoles under hypoxic/anaerobic conditions.

Experimental Protocols: In Vitro Evaluation

The following protocols are designed as a starting point for the in vitro characterization of "this compound". Researchers should optimize these protocols based on their specific experimental setup and cell/microbial models.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

This protocol determines the lowest concentration of the compound that inhibits the visible growth of an anaerobic bacterium.

1. Materials:

  • This compound
  • Anaerobic bacterial strain (e.g., Bacteroides fragilis)
  • Appropriate anaerobic broth medium (e.g., Thioglycollate Broth)
  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)
  • Sterile 96-well microplates
  • Positive control antibiotic (e.g., Metronidazole)
  • DMSO (for stock solution)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the anaerobic broth. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Controls:
  • Positive Control: A serial dilution of Metronidazole.
  • Negative Control: Broth with bacterial inoculum but no compound.
  • Sterility Control: Broth only.
  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3. Self-Validation:

  • The positive control should yield an MIC value within the expected range for the specific bacterial strain.
  • The negative control should show robust growth.
  • The sterility control should remain clear.

Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines under Normoxic and Hypoxic Conditions

This protocol assesses the cytotoxic effect of the compound on cancer cells, with a particular focus on hypoxia-selective activity.

1. Materials:

  • This compound
  • Cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
  • 96-well cell culture plates
  • Normoxic incubator (21% O₂)
  • Hypoxic incubator or chamber (e.g., 1% O₂)
  • Positive control (e.g., Doxorubicin)
  • DMSO

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound.
  • Incubation: Incubate one set of plates under normoxic conditions and another set under hypoxic conditions for 48-72 hours.
  • Viability Assay (MTT):
  • Add MTT solution to each well and incubate for 2-4 hours.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • Read the absorbance at a wavelength of 570 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

3. Self-Validation:

  • The positive control should show significant cytotoxicity.
  • The IC₅₀ value under hypoxic conditions is expected to be lower than under normoxic conditions if the compound is hypoxia-selective.

Start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhesion [label="Allow Adhesion\n(24h)"]; Treatment [label="Treat with Serial Dilutions\nof Compound"]; Incubation [label="Incubate (48-72h)"]; Normoxia [label="Normoxia (21% O2)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hypoxia [label="Hypoxia (1% O2)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(e.g., MTT)"]; Analysis [label="Calculate IC50 Values\nand Compare", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Adhesion; Adhesion -> Treatment; Treatment -> Incubation; Incubation -> Normoxia; Incubation -> Hypoxia; Normoxia -> Viability [label=" "]; Hypoxia -> Viability [label=" "]; Viability -> Analysis; }

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure a successful and reproducible outcome. This document provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and logical approach is a two-step synthesis. The first step typically involves the nitration of a suitable imidazole precursor, such as methyl imidazole-4-carboxylate, to introduce the nitro group at the 2-position. The second step is the regioselective N-methylation of the resulting methyl 2-nitro-1H-imidazole-4-carboxylate to yield the final product.

Q2: Why is regioselectivity a major concern during the N-methylation step?

A2: The imidazole ring has two nitrogen atoms, and alkylation can occur at either position, leading to a mixture of isomers. In the case of methyl 2-nitro-1H-imidazole-4-carboxylate, methylation can result in the desired N3-methylated product (this compound) and the undesired N1-methylated isomer. The electronic and steric environment of the imidazole ring dictates the regioselectivity of this reaction.

Q3: What are the primary applications of this compound?

A3: This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals.[1][2] Its nitroimidazole structure is a key pharmacophore in the development of anticancer agents and antibiotics.[1][2] It is also utilized in agricultural chemistry for the formulation of pesticides and herbicides.[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration step involves the use of strong acids and is highly exothermic, requiring careful temperature control to prevent runaway reactions.[3] Nitro compounds can be energetic, so appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Detailed Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of Methyl 2-nitro-1H-imidazole-4-carboxylate (Nitration Step)

Possible Causes and Solutions:

  • Incomplete Nitration:

    • Causality: The nitrating agent may not be potent enough, or the reaction time and temperature may be insufficient.

    • Solution: Ensure the use of a strong nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.[3] Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature or an extension of the reaction time, while carefully monitoring for decomposition.

  • Degradation of Starting Material or Product:

    • Causality: Imidazole rings can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent.[3] Perform the reaction at the lowest effective temperature.

  • Inefficient Work-up:

    • Causality: The product may be lost during the neutralization and extraction phases of the work-up.

    • Solution: Carefully neutralize the acidic reaction mixture by slowly adding it to ice-cold water or a cooled basic solution. Ensure complete precipitation of the product before filtration. If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Problem 2: Formation of Isomeric Byproducts during N-Methylation

Possible Causes and Solutions:

  • Lack of Regiocontrol:

    • Causality: The choice of methylating agent, base, and solvent significantly influences the regioselectivity of the N-alkylation of nitroimidazoles.[4][5]

    • Solution: To favor methylation at the N3 position, consider using a less reactive methylating agent and a milder base. The reaction conditions can be optimized by screening different solvents and bases. For instance, using potassium carbonate as the base in acetonitrile has been shown to provide good yields in similar alkylations.[5]

  • Steric Hindrance:

    • Causality: The presence of the nitro group at the 2-position can sterically hinder the N1 position, potentially favoring alkylation at N3.[4]

    • Solution: This inherent steric hindrance can be exploited. Using a bulkier methylating agent might further enhance the selectivity for the less hindered nitrogen, although this may also decrease the overall reaction rate.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Co-elution of Isomers:

    • Causality: The N1 and N3 methylated isomers may have very similar polarities, making their separation by standard column chromatography challenging.

    • Solution: Employ a high-efficiency silica gel for column chromatography and use a carefully optimized eluent system. A gradient elution from a non-polar to a more polar solvent system may be necessary. If separation is still difficult, consider preparative high-performance liquid chromatography (HPLC).

  • Presence of Polar Impurities:

    • Causality: The product may be contaminated with unreacted starting material or other polar byproducts.

    • Solution: A thorough work-up, including washing the organic layer with brine to remove water-soluble impurities, is crucial. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

Experimental Protocols

Step 1: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate
ReagentMolar Equiv.Amount
Methyl imidazole-4-carboxylate1.010.0 g
Concentrated Sulfuric Acid-50 mL
Concentrated Nitric Acid1.56.7 mL

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add methyl imidazole-4-carboxylate to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the imidazole solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield methyl 2-nitro-1H-imidazole-4-carboxylate.

Step 2: Synthesis of this compound
ReagentMolar Equiv.Amount
Methyl 2-nitro-1H-imidazole-4-carboxylate1.05.0 g
Anhydrous Potassium Carbonate1.55.8 g
Methyl Iodide1.22.1 mL
Anhydrous Acetonitrile-100 mL

Procedure:

  • To a stirred suspension of methyl 2-nitro-1H-imidazole-4-carboxylate and anhydrous potassium carbonate in anhydrous acetonitrile, add methyl iodide dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation start1 Methyl imidazole-4-carboxylate reagents1 Conc. H₂SO₄, Conc. HNO₃ 0°C to RT start1->reagents1 product1 Methyl 2-nitro-1H-imidazole-4-carboxylate reagents1->product1 Nitration reagents2 CH₃I, K₂CO₃ Acetonitrile, Reflux product1->reagents2 product2 This compound reagents2->product2 N-Methylation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Yield in Final Product? CheckStep1 Analyze Nitration Step LowYield->CheckStep1 Yes CheckStep2 Analyze Methylation Step LowYield->CheckStep2 Yes IncompleteNitration Incomplete Nitration? CheckStep1->IncompleteNitration Degradation Degradation? CheckStep1->Degradation IsomerFormation Isomer Formation? CheckStep2->IsomerFormation PurificationIssue Purification Difficulty? CheckStep2->PurificationIssue OptimizeNitration Optimize Nitrating Agent/Conditions IncompleteNitration->OptimizeNitration Yes ControlTemp Strict Temperature Control Degradation->ControlTemp Yes OptimizeMethylation Optimize Base/Solvent for Regioselectivity IsomerFormation->OptimizeMethylation Yes OptimizeChroma Optimize Chromatography/Recrystallize PurificationIssue->OptimizeChroma Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" (MMNIC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important nitroimidazole intermediate. As a cornerstone in the development of novel therapeutics, ensuring the purity of MMNIC is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing potential impurities.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the synthesis and analysis of this compound.

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on the likely synthetic pathways, which typically involve either the methylation of a nitroimidazole precursor or the nitration of a methylimidazole precursor, several classes of impurities can be anticipated:

  • Positional Isomers: The methylation of methyl 2-nitro-imidazole-4-carboxylate can lead to the formation of the undesired isomer, Methyl 1-methyl-2-nitro-1H-imidazole-4-carboxylate . The relative ratio of these isomers can be influenced by the reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of Methyl 2-nitro-imidazole-4-carboxylate or the corresponding un-nitrated precursor, Methyl 3-methyl-3H-imidazole-4-carboxylate .

  • Over-methylated Byproducts: The use of potent methylating agents could potentially lead to the formation of a quaternary imidazolium salt.

  • Hydrolysis Products: The ester group is susceptible to hydrolysis, which would result in 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid .

  • Residual Solvents and Reagents: Depending on the specific synthetic and purification methods used, residual solvents and reagents may also be present.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be an impurity or a degradation product. The first step is to systematically characterize this peak. We recommend a workflow that includes:

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and predict the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To fragment the ion and gain structural information.

  • 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure.

Our troubleshooting guide below provides a detailed protocol for this workflow.

Q3: How can I differentiate between the desired this compound and its positional isomer?

A3: Differentiating between the N1-methyl and N3-methyl isomers can be challenging. The most definitive method is 2D NMR spectroscopy. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-methyl protons and the carbon atoms of the imidazole ring. For the desired 3-methyl isomer, you would expect to see a correlation from the methyl protons to the C2 and C4 carbons of the imidazole ring.

Troubleshooting Guides

Guide 1: General Impurity Profiling by HPLC

This guide provides a starting point for developing an HPLC method to separate this compound from its potential impurities.

Objective: To achieve baseline separation of the main peak from potential impurities.

Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like nitroimidazoles.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in reverse-phase chromatography.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 280-320 nmNitroimidazole derivatives typically have a strong UV absorbance in this range.

Experimental Protocol:

  • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.

  • Inject 10 µL of the sample solution.

  • Run the gradient method and collect the chromatogram.

  • Analyze the chromatogram for the presence of any secondary peaks.

Interpreting the Results:

  • Early Eluting Peaks: These are likely to be more polar impurities, such as the hydrolyzed carboxylic acid.

  • Peaks Close to the Main Peak: These could be positional isomers, which often have very similar polarities.

  • Late Eluting Peaks: These may be less polar impurities or byproducts.

Workflow for Impurity Identification:

HPLC_Impurity_ID start Unexpected Peak in HPLC lc_ms LC-MS Analysis (Accurate Mass) start->lc_ms fraction_collection Fraction Collection (Preparative HPLC) lc_ms->fraction_collection If concentration is sufficient structure_elucidation Structure Elucidation lc_ms->structure_elucidation Based on fragmentation nmr_analysis NMR Analysis (1H, 13C, 2D) fraction_collection->nmr_analysis nmr_analysis->structure_elucidation

Caption: Workflow for HPLC Impurity Identification.

Guide 2: Characterization of Impurities by Mass Spectrometry

Objective: To obtain accurate mass and fragmentation data for impurity identification.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph is ideal.

Experimental Protocol:

  • Utilize the HPLC method developed in Guide 1 to separate the impurities.

  • Introduce the column effluent into the mass spectrometer.

  • Acquire data in both positive and negative ion modes, as nitroimidazoles can ionize in both modes.

  • Perform MS/MS fragmentation on the impurity peaks of interest.

Expected Data for this compound (MMNIC):

IonFormulaCalculated m/z
[M+H]⁺C₆H₈N₃O₄⁺186.0458
[M+Na]⁺C₆H₇N₃O₄Na⁺208.0278
[M-H]⁻C₆H₆N₃O₄⁻184.0313

Interpreting the Results:

  • An impurity with the same accurate mass as MMNIC is likely a positional isomer .

  • An impurity with a mass difference corresponding to the loss of a methyl group (-14 Da) could indicate the presence of the unmethylated starting material .

  • A mass difference of -14 Da could also indicate demethylation.

  • A mass increase of +14 Da could suggest an over-methylated byproduct .

  • A mass difference of -14 Da (CH₂) followed by the addition of H₂O (+18 Da) resulting in a net +4 Da compared to the ester could indicate the hydrolyzed carboxylic acid .

Guide 3: Structural Elucidation of Isomeric Impurities by NMR

Objective: To definitively distinguish between the N1-methyl and N3-methyl isomers.

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.

Experimental Protocol:

  • If possible, isolate the impurity of interest using preparative HPLC.

  • Dissolve the purified impurity and the main product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for both compounds.

Predicted ¹H NMR Chemical Shifts (for comparison):

ProtonThis compound (Predicted)Methyl 1-methyl-2-nitro-1H-imidazole-4-carboxylate (Predicted)
N-CH₃~3.8 - 4.2 ppm~3.6 - 4.0 ppm
Imidazole-H~7.5 - 8.0 ppm~7.8 - 8.3 ppm
O-CH₃~3.7 - 3.9 ppm~3.7 - 3.9 ppm

Note: These are predicted values and may vary depending on the solvent and other factors. The key is the relative difference in chemical shifts.

Interpreting the HMBC Spectrum:

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for distinguishing isomers.

HMBC_Isomers cluster_0 This compound (Desired) cluster_1 Methyl 1-methyl-2-nitro-1H-imidazole-4-carboxylate (Isomer) a_N_Me N-CH₃ a_C2 C2 a_N_Me->a_C2 HMBC correlation a_C4 C4 a_N_Me->a_C4 HMBC correlation b_N_Me N-CH₃ b_C2 C2 b_N_Me->b_C2 HMBC correlation b_C5 C5 b_N_Me->b_C5 HMBC correlation

Caption: Expected HMBC correlations for isomeric impurities.

By analyzing the correlations from the N-methyl protons, you can definitively assign the position of the methyl group on the imidazole ring.

References

Technical Support Center: Improving Regioselectivity in Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitroimidazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. Nitroimidazoles are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2] However, the inherent electronic nature of the imidazole ring often leads to challenges in selectively installing the nitro group at the desired position.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and foundational FAQs to address the specific issues encountered during the synthesis of these vital compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity during the nitration of an imidazole ring?

A1: Regioselectivity in imidazole nitration is a delicate interplay of three main factors:

  • Electronic Effects: The imidazole ring contains two nitrogen atoms with different electronic environments. The C4 and C5 positions are relatively electron-rich, making them susceptible to electrophilic attack. An existing substituent on the ring, whether electron-donating (EDG) or electron-withdrawing (EWG), will significantly influence the electron density at each carbon, thereby directing the incoming nitro group.[3][4][5] For instance, a strong EWG like a nitro group already on the ring will deactivate the entire ring but will direct a second nitration to a specific position based on the least deactivated site.

  • Steric Hindrance: The size of substituents already present on the imidazole ring can physically block the approach of the nitrating agent to adjacent positions.[6] This is a critical factor when trying to differentiate between the C4 and C5 positions in a substituted imidazole.

  • Reaction Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. nitric acid/acetic anhydride), solvent, and temperature can dramatically alter the outcome of the reaction.[7][8] Harsher conditions, like mixed acid nitration, typically lead to C-nitration, while other reagents might favor N-nitration.[8]

Q2: Why does direct nitration of an unsubstituted imidazole often result in a mixture of products?

A2: Direct nitration of unsubstituted imidazole is notoriously difficult to control. The reaction typically requires strong acidic conditions (e.g., fuming nitric acid in sulfuric acid).[9] Under these conditions, the imidazole ring is protonated, forming an imidazolium ion. This ion is strongly deactivated towards further electrophilic attack. The harsh conditions required to overcome this deactivation often lead to a mixture of 4(5)-nitroimidazole, with little to no formation of the 2-nitro isomer, and can even result in ring-opening or decomposition.[9][10] The 4- and 5-positions are electronically similar, leading to poor selectivity between them.

Q3: How does N-substitution on the imidazole ring influence the position of C-nitration?

A3: Pre-installing a substituent on one of the ring nitrogens is a cornerstone strategy for controlling regioselectivity. An N-substituent breaks the symmetry of the ring and has a powerful directing effect.

  • Directing to C5: An alkyl group at the N1 position generally directs nitration to the C5 position. This is because the N1-substituent electronically influences the C5 position and can sterically hinder the C2 position. The synthesis of the widely used drug metronidazole, 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole, is a classic example of this principle.[11]

  • Directing to C4: While less common, specific N-substituents and reaction conditions can favor the C4 position. The electronic nature of the N-substituent is key; electron-withdrawing N-substituents can alter the typical directing effects.

Q4: What is the main difference between 4-nitroimidazole and 5-nitroimidazole? Are they not the same due to tautomerism?

A4: In an unsubstituted 4(5)-nitroimidazole, the two forms exist as rapidly interconverting tautomers. In solution, it's a single compound. However, once you perform a subsequent reaction, such as N-alkylation, you create two distinct and separable regioisomers: the 1-alkyl-4-nitroimidazole and the 1-alkyl-5-nitroimidazole.[6][7] The challenge lies in controlling the reaction to selectively produce one isomer over the other. The 1,4-tautomer (nitro group at C4) is generally the predominant form in solution for substituents governed by inductive effects.[5]

Section 2: Troubleshooting Guides

Problem 1: My N-alkylation of 4(5)-nitroimidazole is producing a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. How can I improve selectivity?

Answer: This is a very common problem arising from the similar nucleophilicity of the two ring nitrogens in the 4(5)-nitroimidazolide anion.[12] To improve selectivity, you must exploit the subtle electronic and steric differences.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity in N-Alkylation of 4(5)-Nitroimidazole step1 Step 1: Analyze Substituent Effects Is there a substituent at the C2 position? start->step1 step2_yes Leverage Steric Hindrance. Use a bulkier alkylating agent to favor alkylation at N1 (remote from C2). step1->step2_yes Yes step2_no Focus on Reaction Conditions. step1->step2_no No result Outcome: Improved ratio of 1,4-nitro vs. 1,5-nitro isomer. step2_yes->result step3 Step 2: Modify Reaction Conditions (Base and Solvent) step2_no->step3 step4 Use a less polar solvent like Acetonitrile instead of DMF or DMSO.[7] step3->step4 step5 Use a weaker, heterogeneous base like K₂CO₃ instead of KOH or NaH.[7] step4->step5 step6 Step 3: Adjust Temperature Lowering the temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. step5->step6 step6->result

Detailed Explanation:
  • Analyze Steric Effects: If your starting material is a 2-substituted-4(5)-nitroimidazole (like 2-methyl-4(5)-nitroimidazole), the C2-substituent provides significant steric bulk. Alkylation will preferentially occur at the N1 nitrogen, which is further away from this bulky group, leading to the 1-alkyl-2-substituted-4-nitroimidazole isomer.[7] Conversely, a bulky alkylating agent will also favor reaction at the less hindered nitrogen.[6]

  • Modify Reaction Conditions: For unsubstituted 4(5)-nitroimidazole, conditions are paramount.

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO can strongly solvate the cation of the base, increasing the reactivity of the imidazolide anion and often reducing selectivity. Switching to a less polar solvent like acetonitrile can temper this reactivity and improve regiocontrol.[7]

    • Base Selection: Strong, soluble bases like potassium hydroxide (KOH) lead to a highly reactive, "free" anion. A weaker, heterogeneous base like potassium carbonate (K₂CO₃) creates a lower concentration of the anion at the solid-liquid interface, which can lead to more selective alkylation. Studies have shown that the K₂CO₃/acetonitrile system provides excellent yields and regioselectivity for N-alkylation of 4-nitroimidazoles.[2][7]

  • Temperature Control: Running the reaction at a controlled temperature (e.g., 60 °C) can provide a balance between reaction rate and selectivity.[7] While higher temperatures increase the rate, they can sometimes erode the energy difference between the transition states leading to the two isomers, thus decreasing selectivity.

Problem 2: How can I synthesize a pure 2-nitroimidazole? Direct nitration of imidazole doesn't work.

Answer: You are correct; direct nitration is not a viable route to 2-nitroimidazoles.[9] The preferred method involves starting with a pre-functionalized imidazole, most commonly 2-aminoimidazole.

The Diazotization-Nitration Strategy (Sandmeyer-type reaction):

This is the most widely reported method for synthesizing 2-nitroimidazole (Azomycin).[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitrite Displacement A 2-Aminoimidazole Sulfate B NaNO₂ / H₂SO₄ (0-5 °C) A->B C Imidazole-2-diazonium salt (Intermediate) B->C D Excess NaNO₂ Cu₂O (catalyst) C->D E 2-Nitroimidazole D->E

Causality:

  • Diazotization: 2-Aminoimidazole is treated with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid at low temperatures. This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Nitrite Displacement: The diazonium salt is then treated with an excess of sodium nitrite, often in the presence of a copper catalyst. The nitrite ion (NO₂⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the C-NO₂ bond at the C2 position.[1]

This method circumvents the problem of ring deactivation associated with direct nitration by starting with an activated precursor and using a completely different reaction mechanism.

Problem 3: I need to synthesize a 1,5-disubstituted nitroimidazole, but my N-alkylation of a 4-nitroimidazole derivative keeps giving the 1,4-isomer.

Answer: This outcome suggests that the electronic and steric factors in your system favor alkylation at the nitrogen atom remote from the nitro group. To force the formation of the 1,5-isomer, you need to reverse the inherent regioselectivity. This can often be achieved by using a protecting group strategy.

Strategy: The Protecting Group Switch
  • Protect the More Reactive Nitrogen: Start with your 4-nitroimidazole. Selectively protect the more reactive N1 position with a removable protecting group. A common choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be directed to a specific nitrogen.[13]

  • Perform the Second Substitution: With the N1 position blocked, the second substitution (e.g., another alkylation or a different functionalization) is forced to occur at the N3 position.

  • Deprotect: Removal of the protecting group from N1 yields the desired 1,5-disubstituted pattern (which is tautomeric with the 1,4-disubstituted system, but now the substituents are locked in place relative to each other).

This multi-step approach provides a high degree of control that is often impossible to achieve in a single step.[13]

Section 3: Data Summaries & Tables

Table 1: Influence of Reaction Conditions on N-Alkylation of 4-Nitroimidazole

This table summarizes data adapted from studies on the alkylation of 4- and 5-nitroimidazoles, demonstrating how changing the base and solvent can dramatically impact yield and, by extension, selectivity.[2][7]

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Ethyl BromoacetateK₂CO₃Acetonitrile6085[7]
Ethyl BromoacetateK₂CO₃DMF2540[7]
Ethyl BromoacetateKOHDMSO2528[7]
Benzyl BromideK₂CO₃Acetonitrile6078[7]
Benzyl BromideK₂CO₃DMSO2535[7]

Key Insight: The combination of K₂CO₃ as the base and Acetonitrile as the solvent at elevated temperatures consistently provides superior yields, indicating a more efficient and controlled reaction.[7]

Section 4: Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Ethyl-4-nitro-1H-imidazole

This protocol is based on the optimized conditions that favor the N1-alkylation of 4-nitroimidazole.[7]

Materials:

  • 4(5)-Nitroimidazole

  • Ethyl iodide (or bromoethane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4(5)-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Add the alkylating agent, ethyl iodide (2.0 eq), dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain this temperature, with stirring, for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of acetonitrile used).

  • Combine the organic layers and wash them with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the pure 1-ethyl-4-nitro-1H-imidazole.

Self-Validation: The identity and regiochemical purity of the product must be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum for 1-methyl-4-nitro-1H-imidazole, for example, shows distinct singlets for the H-2 and H-5 protons at approximately 8.35 ppm and 7.80 ppm, respectively, and a singlet for the N1-CH₃ protons at 3.75 ppm.[7] Your ethylated product will show a characteristic triplet and quartet for the ethyl group.

Section 5: References

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Atia, A. J. K. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2431-2446. --INVALID-LINK--

  • Hakmaoui, Y., Asserne, F., El Haib, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Journal of Experimental Pharmacology, 14, 251-263. --INVALID-LINK--

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract. Der Pharma Chemica. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem. --INVALID-LINK--

  • GPAT Discussion Center. (2020). SYNTHESIS OF METRONIDAZOLE | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER. YouTube. --INVALID-LINK--

  • Hakmaoui, Y., Asserne, F., El Haib, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. --INVALID-LINK--

  • Unknown. (2015). WO2015198107A1 - Synthesis of metronidazole. Google Patents. --INVALID-LINK--

  • Yadav, M. R., et al. (2019). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 24(10), 1972. --INVALID-LINK--

  • Chikwe, T.N., Abayeh O.J., & Nwaka C. (2021). (PDF) Synthesis and spectroscopic analyses of metronidazole-naphthol derivative. ResearchGate. --INVALID-LINK--

  • Bellina, F., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry - A European Journal, 16(34), 10438-10450. --INVALID-LINK--

  • Kajfez, F., et al. (1967). 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 771-775. --INVALID-LINK--

  • Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 14(11), 1109. --INVALID-LINK--

  • Grant, R. D. (1983). N-Alkylation of imidazoles. University of Otago. --INVALID-LINK--

  • Brown, R. S., & O'Connell, J. F. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4017-4018. --INVALID-LINK--

  • Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia. --INVALID-LINK--

  • Song, L., et al. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. --INVALID-LINK--

  • van Leusen, A. M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. --INVALID-LINK--

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. --INVALID-LINK--

  • Reddit user. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. --INVALID-LINK--

  • Fakhim, H., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Avicenna Journal of Medical Biotechnology, 9(1), 2-9. --INVALID-LINK--

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. --INVALID-LINK--

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. --INVALID-LINK--

  • Sutar, N., & Deokar, V. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 1-5. --INVALID-LINK--

  • Fakhim, H., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. --INVALID-LINK--

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(2), 378-393. --INVALID-LINK--

  • Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. --INVALID-LINK--

  • Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-469. --INVALID-LINK--

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. --INVALID-LINK--

  • Mandalapu, D., et al. (2016). 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study. ResearchGate. --INVALID-LINK--

  • Unknown. (2007). WO2007134187A2 - Processes for nitration of n-substituted imidazoles. Google Patents. --INVALID-LINK--

  • Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(10), 2809-2849. --INVALID-LINK--

  • ResearchGate. Mechanism of action of nitroimidazoles. --INVALID-LINK--

  • Beaman, A. G., & Tautz, W. (1969). US3487087A - Nitration of imidazoles. Google Patents. --INVALID-LINK--

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • Joo, J. M., et al. (2014). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. ResearchGate. --INVALID-LINK--

  • de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(3), 268. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. --INVALID-LINK--

  • Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 17(3), 277-286. --INVALID-LINK--

  • Eriksson, L. A., & Olsson, T. (2012). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. --INVALID-LINK--

References

Technical Support Center: Stability of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your research.

Introduction

This compound is a versatile compound with significant potential in pharmaceutical and agrochemical research.[1] Its unique nitroimidazole structure is key to its bioactivity but also contributes to potential stability challenges.[1][2] Understanding and mitigating these stability issues is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the common pitfalls and provide you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of this compound derivatives.

Q1: My solution of this compound is turning yellow. What is causing this discoloration?

A change in color, particularly yellowing, is a common sign of degradation in nitroimidazole compounds, often due to photodegradation.[3] It is critical to protect solutions of these derivatives from light, especially UV light, to minimize the formation of colored degradation products.[3][4]

Q2: I've observed a precipitate forming in my stock solution. What could be the reason?

Precipitation can occur due to a few factors:

  • Solubility Issues: The compound may have limited solubility in your chosen solvent. If the concentration exceeds the solubility limit at a given temperature, precipitation can occur.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.[3]

  • Temperature Effects: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of a saturated solution.[3]

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
Q4: How should I store my stock solutions to ensure long-term stability?

For long-term stability, stock solutions should be stored in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is recommended.[6] Always use fresh, anhydrous, high-purity solvents for preparing stock solutions.[6]

Troubleshooting Guide

This section provides a more in-depth look at specific stability issues and offers detailed troubleshooting strategies.

Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions

If you are observing a faster-than-expected decrease in the concentration of your this compound derivative, consider the following factors:

  • pH of the Solution:

    • The Problem: The pH of your solution may be outside the optimal stability range. Basic conditions, in particular, can accelerate the degradation of nitroimidazoles.[5]

    • The Solution: Use a suitable buffer system (e.g., acetate or phosphate) to maintain a stable pH, ideally in the slightly acidic to neutral range.

  • Exposure to Light:

    • The Problem: Nitroimidazole compounds are susceptible to photodegradation when exposed to light, especially UV radiation.[3][4]

    • The Solution: Prepare and store solutions in amber or other light-protecting containers. Minimize exposure to ambient and UV light during your experiments.[3][5]

  • Elevated Temperature:

    • The Problem: Higher temperatures accelerate the degradation kinetics of the compound.[3][5]

    • The Solution: Store stock solutions and experimental samples at controlled room temperature or under refrigeration, as appropriate for your specific derivative. Avoid prolonged exposure to high temperatures.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

Variability in your experimental results can often be traced back to the stability of your compound under the assay conditions.

  • Oxidative Stress:

    • The Problem: The presence of oxidizing agents or dissolved oxygen in your experimental media can lead to oxidative degradation of the imidazole ring.[3]

    • The Solution: Consider de-gassing your solvents to remove dissolved oxygen. If your experimental design allows, the inclusion of an antioxidant may be beneficial.

  • Choice of Solvents:

    • The Problem: The choice of co-solvent can significantly impact the stability of your compound.

    • The Solution: If a co-solvent is necessary to enhance solubility, select one that is known to be compatible with nitroimidazole derivatives. Always validate the stability of your compound in any new solvent system.

Data Summary: Factors Affecting Nitroimidazole Stability
FactorEffect on StabilityMitigation Strategy
pH Degradation is accelerated in strongly acidic or alkaline conditions.[5]Maintain pH in the slightly acidic to neutral range using buffers.
Light Susceptible to photodegradation, especially UV light.[3][4]Use amber or light-blocking containers; minimize light exposure.[3][5]
Temperature Higher temperatures increase the rate of degradation.[3][5]Store solutions at controlled room temperature or refrigerated/frozen.
Oxidizing Agents Can lead to oxidative degradation of the imidazole ring.[3]De-gas solvents; consider the use of antioxidants if appropriate.

Experimental Protocols

To assist you in assessing the stability of your this compound derivative, we have provided a detailed protocol for a forced degradation study.

Protocol: Forced Degradation Study

This study will help you identify the conditions under which your compound is unstable.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl.
  • Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH.
  • Oxidative Degradation: Mix your stock solution with an equal volume of 3% hydrogen peroxide.
  • Photodegradation: Expose a solution of your compound to a UV light source (e.g., 254 nm).
  • Thermal Degradation: Incubate a solution of your compound at an elevated temperature (e.g., 60°C).

3. Incubation:

  • Incubate the stressed samples for a defined period (e.g., 2, 4, 8, and 24 hours). At each time point, take an aliquot for analysis.
  • For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.[7][8][9][10]
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for a nitroimidazole derivative under hydrolytic conditions.

A Methyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate B Hydrolysis of Ester (Acidic or Basic Conditions) A->B pH < 4 or > 8 D Denitration (Hydrolytic) A->D Hydrolytic Conditions C 3-methyl-2-nitro- 3H-imidazole-4-carboxylic acid B->C E Imidazol-2-one derivative D->E

A potential degradation pathway for this compound.

References

Technical Support Center: Synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will dissect the common pitfalls in the nitration and N-methylation stages and provide actionable, field-proven solutions to optimize your reaction outcomes.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step sequence starting from Methyl 1H-imidazole-4-carboxylate. The first step is the nitration of the imidazole ring at the C2 position, followed by a regioselective N-methylation to yield the desired N3-isomer. Each step presents unique challenges that can significantly impact the overall yield.

Synthetic_Workflow Start Methyl 1H-imidazole- 4-carboxylate Step1 Methyl 2-nitro-1H- imidazole-4-carboxylate Start->Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Final Methyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate (Target Product) Step1->Final Step 2: N-Methylation (CH₃I, Base) Regioselective Control Side_Product Methyl 1-methyl-2-nitro- 1H-imidazole-4-carboxylate (Undesired Isomer) Step1->Side_Product Competing Reaction (Lack of Control)

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Part 1: Low Yield in Nitration Step (Formation of Methyl 2-nitro-1H-imidazole-4-carboxylate)

Q1: My nitration reaction is resulting in a low yield of Methyl 2-nitro-1H-imidazole-4-carboxylate, and the crude product is a dark, tarry substance. What's going wrong?

A1: This is a classic sign of an overly aggressive or uncontrolled nitration reaction. The imidazole ring is susceptible to oxidation and degradation under harsh acidic conditions, especially at elevated temperatures.

  • Causality: The nitrating mixture (typically concentrated nitric and sulfuric acids) is extremely powerful. The reaction is highly exothermic, and if the temperature is not strictly controlled, runaway reactions can occur, leading to oxidation of the starting material and the formation of polymeric byproducts instead of the desired nitrated product. The use of highly concentrated acids is effective but increases this risk.

  • Troubleshooting Steps:

    • Strict Temperature Control: The most critical parameter is temperature. The addition of the imidazole substrate to the nitrating mixture should be done portion-wise at a low temperature, typically between 0°C and 10°C, using an ice-salt or acetone-dry ice bath. Never let the internal temperature rise uncontrollably.

    • Order of Addition: Add the methyl imidazole-4-carboxylate to the pre-cooled mixed acid. This ensures the substrate is always in the presence of the nitrating agent under controlled conditions.

    • Monitor Reaction Time: Over-exposure to the strong acid mixture can degrade the product. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately.

    • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates the heat from the acid-water dilution and precipitates the product. An uncontrolled quench can cause localized heating and product degradation.

Q2: The nitration seems incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion without causing degradation?

A2: Incomplete nitration suggests the reaction conditions are too mild or the reaction time is insufficient.

  • Causality: While avoiding degradation is key, the nitration requires sufficient activation to proceed. The concentration of the nitronium ion (NO₂⁺) might be too low, or the reaction temperature may be insufficient to overcome the activation energy.

  • Troubleshooting Steps:

    • Acid Concentration: Ensure you are using fresh, concentrated nitric acid (65-70%) and sulfuric acid (98%). Water content will reduce the efficacy of the nitrating mixture.

    • Temperature Adjustment: After the initial slow addition at 0-10°C, you can allow the reaction to stir at room temperature for a period, or gently warm it to a controlled temperature (e.g., 40-50°C), while carefully monitoring by TLC. Some procedures for similar compounds involve heating to complete the reaction.

    • Alternative Nitrating Agents: For sensitive substrates, consider alternative nitrating systems. A mixture of nitric acid in acetic anhydride can sometimes provide a cleaner reaction.

Part 2: Low Yield & Poor Regioselectivity in N-Methylation Step

Q3: My methylation reaction gives a low overall yield and produces a mixture of two isomers that are difficult to separate. How can I favor the desired N3-methyl product?

A3: This is the most common and critical challenge in this synthesis. The formation of two regioisomers (N1-methyl and N3-methyl) is expected, and optimizing for the desired N3 isomer requires careful selection of reaction conditions.

  • Causality: The starting material, Methyl 2-nitro-1H-imidazole-4-carboxylate, has two available nitrogen atoms for alkylation. The outcome is governed by a balance of steric and electronic effects.

    • Steric Hindrance: The nitro group at the C2 position provides significant steric bulk, making the adjacent N1 position less accessible. This steric effect generally favors alkylation at the more distant N3 position.

    • Electronic Effects: The electron-withdrawing nature of both the nitro and ester groups influences the acidity of the N-H proton and the nucleophilicity of the resulting imidazolate anion.

    • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in modulating these effects and controlling the regioselectivity.

Regioselectivity sub Methyl 2-nitro-1H-imidazole-4-carboxylate N1 N3 prod_n3 Target Product This compound sub:n3->prod_n3 Methylation at N3 (Sterically Favored) prod_n1 Undesired Isomer Methyl 1-methyl-2-nitro-1H-imidazole-4-carboxylate sub:n1->prod_n1 Methylation at N1 (Sterically Hindered) Troubleshooting_Logic Start Low Overall Yield Check_Nitration Analyze Nitration Step (TLC) Start->Check_Nitration Check_Methylation Analyze Methylation Step (TLC/NMR) Start->Check_Methylation Degradation Degradation/Tarry Product? Check_Nitration->Degradation Low_Methylation_Yield Low Conversion? Check_Methylation->Low_Methylation_Yield Incomplete_Nitration Starting Material Remaining? Degradation->Incomplete_Nitration No Sol_Temp Action: Lower Temp, Control Addition Rate Degradation->Sol_Temp Yes Sol_Heat Action: Increase Time, Gentle Warming Incomplete_Nitration->Sol_Heat Yes Poor_Ratio Poor Isomer Ratio? Low_Methylation_Yield->Poor_Ratio No Sol_Conditions Action: Check Base/Solvent, Increase Time/Temp Low_Methylation_Yield->Sol_Conditions Yes Sol_Selectivity Action: Use K₂CO₃/CH₃CN, Optimize Temperature Poor_Ratio->Sol_Selectivity Yes

Technical Support Center: Recrystallization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS: 40361-79-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions regarding the recrystallization of this important pharmaceutical and agrochemical intermediate.[1]

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the foundational concepts and strategic decisions necessary for a successful recrystallization.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] The core principle is that most solid organic compounds, including this compound, are more soluble in a hot solvent than in a cold one.[3]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.

  • The soluble impurities remain dissolved in the cold solvent (the "mother liquor") and are separated from the pure crystals by filtration.[4]

Q2: How do I select the best recrystallization solvent for this compound?

A2: Solvent selection is the most critical step for a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It must dissolve the compound completely when hot (near the solvent's boiling point).

  • Low-Temperature Insolubility: The compound should be sparingly or insoluble in the same solvent when cold (at room temperature or in an ice bath).

  • Impurity Solubility: Soluble impurities should remain dissolved at all temperatures, while insoluble impurities should not dissolve at all.

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

For this compound, its structure contains a polar nitro group, an imidazole ring, and a methyl ester. This suggests a compound of moderate to high polarity. Therefore, polar solvents are a good starting point for screening.[7] A useful rule of thumb is to choose a solvent with functional groups similar to the solute, such as an alcohol or an ester.[8][9]

Based on these principles and data from structurally similar compounds like metronidazole and methyl 3-nitrobenzoate, the following solvents are recommended for initial screening.[6][10][11]

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityKey Considerations & Safety Notes
Methanol 65 °CPolar ProticOften effective for nitro-aromatic esters.[10] Highly flammable.
Ethanol 78 °CPolar ProticA very common and effective recrystallization solvent.[9] Often used in a mixture with water.[12] Flammable.
Isopropanol 82 °CPolar ProticSimilar to ethanol but slightly less polar. Flammable.
Ethyl Acetate 77 °CPolar AproticA good choice due to the methyl ester group on the target compound.[9] Flammable.
Acetone 56 °CPolar AproticCan be effective but its low boiling point may limit the solubility difference. Highly flammable.
Water 100 °CVery PolarMay be a poor solvent on its own but is excellent for use as an "anti-solvent" in a mixed system with a miscible organic solvent like ethanol or acetone.[8][12]
Ethanol/Water VariableVariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes cloudy, then a drop of ethanol is added to clarify.[12]
Ethyl Acetate/Hexane VariableVariableA common non-polar/polar mixture. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity persists.[8]

Q3: What safety precautions are essential during this procedure?

A3: Safety is paramount.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When using flammable solvents like methanol, ethanol, or ethyl acetate, use a steam bath or a heating mantle as a heat source. Never use an open flame. [13]

  • Concentrated acids or bases, if used for pH adjustment or cleaning, are corrosive and should be handled with extreme care.[14]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for solvent selection and the main recrystallization process.

Protocol A: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the chosen solvent (e.g., methanol) dropwise at room temperature, agitating the mixture after each drop. Note if the solid dissolves easily. An ideal solvent will not dissolve the solid at this stage.

  • If the solid is insoluble at room temperature, place the test tube in a hot water or sand bath and heat it to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Evaluate the result: The best solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at boiling, and which yields a large crop of well-formed crystals upon cooling.

Protocol B: Bulk Recrystallization Procedure
  • Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., methanol). Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a very small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]

  • Hot Gravity Filtration: To remove insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. Use a stemless or short-stemmed funnel with fluted filter paper. Preheat the funnel and the receiving Erlenmeyer flask by rinsing with a small amount of hot solvent to prevent premature crystallization in the funnel. Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is essential for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through. Repeat once. Using ice-cold solvent minimizes the loss of the purified product.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Q1: My compound "oiled out" instead of forming crystals. How can I fix this?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the compound is highly impure (depressing its melting point) or if the boiling point of the solvent is higher than the melting point of the solute.[5]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% of the total volume) to ensure the solution is no longer supersaturated at the boiling point. Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, consider re-purifying a small sample with a different solvent that has a lower boiling point.[15]

Q2: No crystals have formed even after the solution has cooled in an ice bath. What should I do?

A2: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.

  • Solution 1: Induce Crystallization by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution. This "seed" provides a template for other molecules to crystallize upon.

Q3: I have a very low yield of purified crystals. What went wrong?

A3: A low yield is one of the most common problems in recrystallization.

  • Cause 1: Using Too Much Solvent. This is the most frequent error. Using more than the minimum amount of hot solvent required for dissolution will mean that a significant portion of your product remains dissolved even when the solution is cold.

    • Solution: If you suspect this is the case, you can evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.

  • Cause 2: Premature Crystallization. If the product crystallized in the funnel during hot filtration, it was prematurely filtered out with the impurities.

    • Solution: Ensure all glassware is sufficiently pre-heated and consider adding a small excess of hot solvent before filtration.

  • Cause 3: Excessive Washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[4]

Q4: My final product is still colored, even after recrystallization. How can I improve its purity?

A4: This indicates the presence of colored, soluble impurities that co-crystallized with your product.

  • Solution: Perform the recrystallization again, but this time, include the optional decolorization step (Protocol B, Step 2). After dissolving the compound in the hot solvent, add a small quantity of activated charcoal, boil briefly, and then perform the hot gravity filtration to remove the charcoal along with the adsorbed colored impurities.[4] Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[15]

Part 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the recrystallization process, including key decision points.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol start Start with Crude Methyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate choose_solvent Select Solvent via Small-Scale Screening (Protocol A) start->choose_solvent dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve is_colored Is Solution Colored? dissolve->is_colored decolorize 2. Add Activated Charcoal & Reheat is_colored->decolorize Yes hot_filter 3. Hot Gravity Filtration is_colored->hot_filter No decolorize->hot_filter cool 4. Cool Filtrate Slowly to Form Crystals hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vacuum_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash with Minimal Ice-Cold Solvent vacuum_filter->wash dry 8. Dry Pure Crystals wash->dry end_product Pure Product dry->end_product

References

Validation & Comparative

A Comparative Guide to Nitroimidazole Derivatives for Antimicrobial and Hypoxia-Selective Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and Its Class

Authored for Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold remains a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa, and its increasing relevance as a hypoxia-activated prodrug and radiosensitizer in oncology.[][2][3] While established drugs like metronidazole and tinidazole are clinical mainstays, the quest for derivatives with enhanced potency, broader spectrum, improved pharmacokinetics, and reduced resistance continues. This guide provides a comparative framework for evaluating novel nitroimidazoles, using this compound as a focal point for discussion.

While extensive peer-reviewed data on this compound is not yet prevalent in public literature, its chemical structure allows for a robust, predictive comparison based on well-established structure-activity relationships (SAR) within the nitroimidazole class.[4][5] Commercial suppliers note its role as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in agrochemicals.[6][7] This guide will dissect the core mechanism of nitroimidazoles, compare the structural nuances of our target compound with classic and next-generation alternatives, and provide validated experimental protocols for its comprehensive evaluation.

The Nitroimidazole Mechanism: Bioreductive Activation is Key

The selective toxicity of nitroimidazoles hinges on a process called bioreductive activation, which occurs exclusively in low-oxygen (hypoxic or anaerobic) environments.[][8]

The Process:

  • Cellular Diffusion: The neutral, relatively lipophilic prodrug passively diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic tumor cell).[9]

  • Nitro-Group Reduction: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or pyruvate:ferredoxin oxidoreductase (PFOR), donate an electron to the nitro group (NO₂).[][2]

  • Radical Formation: This one-electron reduction forms a highly reactive nitro radical anion.[2][10]

  • Oxygen-Dependent Futile Cycling: In the presence of sufficient oxygen (normoxic conditions), this radical is immediately re-oxidized back to the parent nitro compound, with the concurrent formation of a superoxide anion. This "futile cycling" prevents the accumulation of toxic metabolites and spares aerobic host cells.[2][11]

  • DNA Damage and Cytotoxicity: Under hypoxic conditions, the nitro radical anion is not re-oxidized. Instead, it undergoes further reduction to form cytotoxic intermediates, including nitroso and hydroxylamine species.[8][12] These reactive molecules avidly interact with and damage critical cellular macromolecules, most notably causing strand breaks in DNA, leading to cell death.[2][9][10]

G cluster_0 cluster_1 Anaerobic / Hypoxic Cell Prodrug Nitroimidazole (R-NO₂) Enzyme Nitroreductases (e.g., PFOR) Prodrug->Enzyme Enters Cell Radical Nitro Radical Anion (R-NO₂⁻˙) Radical->Prodrug Re-oxidation (High O₂) Intermediates Cytotoxic Intermediates (R-NHOH, R-NO) Radical->Intermediates Further Reduction (Low O₂) Superoxide Superoxide (O₂⁻˙) Damage DNA Strand Breaks & Cell Death Intermediates->Damage Enzyme->Radical 1e⁻ Reduction Oxygen Oxygen (O₂) Oxygen->Superoxide

Caption: Bioreductive activation of nitroimidazoles under hypoxic vs. normoxic conditions.

Structural Comparison: this compound vs. The Field

The biological activity of a nitroimidazole is dictated by the nature and position of its substituents, which influence its redox potential, lipophilicity, and metabolic stability.

Key Structural Features:

  • Position of the Nitro Group: 2-, 4-, or 5-nitroimidazoles exist. 5-nitroimidazoles (e.g., metronidazole, tinidazole) are primarily antimicrobial.[2] 2-nitroimidazoles (e.g., misonidazole) were developed as hypoxic cell radiosensitizers due to their higher electron affinity, making them easier to reduce.[2][3] The target compound is a 2-nitroimidazole, suggesting potential utility in oncology.

  • Substituents:

    • This compound:

      • N3-Methyl Group: The methyl group on the imidazole ring nitrogen can influence steric hindrance and electronic properties.

      • C4-Methyl Carboxylate Group (-COOCH₃): This ester group is a key feature. It likely increases lipophilicity compared to a simple carboxylic acid, potentially enhancing cell permeability. Esters can also be labile in vivo, raising the possibility that this compound could act as a prodrug, being hydrolyzed to a more polar carboxylic acid metabolite.

    • Metronidazole: A classic 5-nitroimidazole with a 2-methyl group and a hydroxyethyl side chain at N1. This side chain contributes to its solubility and pharmacokinetic profile.

    • Tinidazole: A second-generation 5-nitroimidazole, similar to metronidazole but with an ethylsulfonyl-ethyl side chain. This modification results in a longer biological half-life and allows for less frequent dosing.[13][14][15]

    • PA-824 (Pretomanid): A modern 4-nitroimidazole with a complex bicyclic oxazine structure and a lipophilic tail. These features are key determinants of its potent aerobic activity against Mycobacterium tuberculosis, a trait absent in traditional 5-nitroimidazoles.[4][5]

Comparative Table of Nitroimidazole Properties

CompoundClassPrimary ApplicationKey Structural FeaturesHalf-Life (approx.)
Metronidazole 5-NitroimidazoleAnaerobic infections, Protozoa[10][14]Hydroxyethyl side chain~8 hours[2]
Tinidazole 5-NitroimidazoleAnaerobic infections, Protozoa[][16]Ethylsulfonyl-ethyl side chain~12-14 hours[13][15]
PA-824 (Pretomanid) 4-NitroimidazoleTuberculosis (aerobic & anaerobic)[4]Bicyclic oxazine, lipophilic tail~16-20 hours
This compound 2-NitroimidazoleResearch Intermediate[6][7]N3-methyl, C4-methyl carboxylateUnknown

A Framework for Comparative Evaluation: Key Experimental Protocols

To objectively compare this compound against other nitroimidazoles, a standardized set of experiments is required.

G Start Test Compound (e.g., Methyl 3-methyl-2-nitro... & Benchmarks) MIC Protocol 1: Antimicrobial Susceptibility (MIC Determination) Start->MIC Antimicrobial Screening Cyto Protocol 2: Hypoxic Cytotoxicity Assay (IC₅₀ Determination) Start->Cyto Anti-Cancer Screening CV Protocol 3: Electrochemical Analysis (Redox Potential) Start->CV Physicochemical Characterization Data Comparative Data Analysis MIC->Data Cyto->Data CV->Data SAR Structure-Activity Relationship (SAR) Conclusion Data->SAR

Caption: A logical workflow for the comparative evaluation of novel nitroimidazole compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible microbial growth.[17] It is the gold standard for quantitative susceptibility testing.[18]

Causality Behind Choices:

  • Method: Broth microdilution is chosen over disk diffusion for its quantitative result (an MIC value), which is essential for potentcy comparisons.[17][19] It is also more amenable to testing anaerobic organisms than agar-based methods.

  • Medium: Supplemented Brucella broth is a standard for fastidious anaerobes, providing necessary growth factors.

  • Environment: A strict anaerobic environment is critical. The efficacy of nitroimidazoles is entirely dependent on the low redox potential achieved in the absence of oxygen, which allows for their bioreductive activation.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the target anaerobic bacterium (e.g., Bacteroides fragilis) and suspend them in broth to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[20]

  • Drug Dilution: Prepare a 2-fold serial dilution of the test compounds (e.g., from 128 µg/mL down to 0.125 µg/mL) in a 96-well microtiter plate using supplemented Brucella broth. Include a growth control well (no drug) and a sterility control well (no bacteria).[21]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well (except sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Place the microtiter plate in an anaerobic jar or chamber at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of the drug in which there is no visible turbidity.[20] Compare the MIC of the novel compound to that of metronidazole and tinidazole.

Protocol 2: Hypoxic Cytotoxicity Assay (MTT/SRB Assay)

This protocol assesses the selective toxicity of a compound to cancer cells under low-oxygen conditions, a hallmark of solid tumors and a prerequisite for hypoxia-activated prodrugs.[22]

Causality Behind Choices:

  • Hypoxia Chamber: A specialized hypoxia chamber is non-negotiable. It allows for precise control of the oxygen environment (typically <1% O₂), which is necessary to trigger the bioreductive activation of 2-nitroimidazoles.[8]

  • Paired Plates: Running identical plates under normoxic (21% O₂) and hypoxic conditions is the self-validating system. A potent hypoxia-activated drug will show a large differential in cytotoxicity, being significantly more toxic under hypoxia. The ratio of IC₅₀ (normoxic) / IC₅₀ (hypoxic) is a key metric.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HT-29 colon cancer) into two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the test compounds to the plates. Include untreated control wells.

  • Incubation:

    • Place one plate in a standard incubator (37°C, 5% CO₂, 21% O₂) for 72 hours (Normoxic).

    • Place the second plate in a hypoxia chamber (37°C, 5% CO₂, <1% O₂) for 72 hours (Hypoxic).

  • Viability Assessment (SRB Assay):

    • After incubation, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cellular proteins with Sulforhodamine B (SRB) dye.

    • Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Data Acquisition: Read the absorbance at 510 nm using a plate reader. Calculate the IC₅₀ (the drug concentration causing 50% inhibition of cell growth) for both normoxic and hypoxic conditions.

Conclusion: A Path Forward for Novel Nitroimidazoles

The evaluation of new nitroimidazole derivatives like this compound demands a systematic and mechanistically informed approach. While its 2-nitro-scaffold suggests potential as a hypoxia-selective agent, its efficacy is unproven. Based on SAR, the C4-ester group may enhance cellular uptake, but its overall performance depends on its reduction potential and the stability of its radical intermediates.

By employing the standardized protocols outlined in this guide, researchers can generate robust, comparative data. An ideal novel compound would demonstrate a lower MIC against resistant bacterial strains compared to metronidazole, or a significantly higher hypoxic cytotoxicity ratio in cancer cells than existing radiosensitizers. This framework provides a clear, logical, and scientifically rigorous path for characterizing the next generation of nitroimidazole therapeutics.

References

A Comparative Guide to "Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of hypothetical derivatives of "Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate," a versatile nitroimidazole scaffold.[1][2] Drawing upon established structure-activity relationships (SAR) within the broader class of nitroimidazole-based therapeutics, this document offers a predictive framework for designing and evaluating novel drug candidates. It is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical experimental protocols.

Introduction: The Nitroimidazole Scaffold in Modern Therapeutics

Nitroimidazoles are a critical class of heterocyclic compounds, renowned for their potent activity against anaerobic bacteria and parasites.[3] The discovery of azomycin, a 2-nitroimidazole, was a seminal moment, paving the way for blockbuster drugs like metronidazole.[4] More recently, bicyclic nitroimidazoles such as delamanid and pretomanid have emerged as cornerstone therapies for multidrug-resistant tuberculosis (MDR-TB), highlighting the enduring potential of this chemical scaffold.[3][4]

The therapeutic efficacy of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a hallmark of the microenvironment of many pathogenic bacteria and solid tumors. This activation generates reactive nitrogen species that induce cytotoxic damage to cellular macromolecules, including DNA.[3] In Mycobacterium tuberculosis (Mtb), this process is often mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[5][6]

"this compound" represents a key building block for the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents.[1][2] This guide will explore how systematic structural modifications to this core can modulate its biological activity, drawing parallels from clinically successful nitroimidazole analogs.

The Core Scaffold: this compound

The parent compound serves as our foundational template. Its key structural features include:

  • A 2-nitroimidazole core: Essential for the mechanism of reductive activation.

  • An N-methyl group at position 3: This influences the electronic properties and metabolic stability of the imidazole ring.

  • A methyl carboxylate group at position 4: This moiety provides a handle for further chemical modification and influences the compound's polarity and pharmacokinetic profile.

Below is a conceptual workflow for the derivatization and evaluation of this scaffold.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Profiling Core Core Scaffold (Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate) Deriv_A Derivative A (Amide/Hydrazide) Core->Deriv_A Ester Hydrolysis & Amidation Deriv_B Derivative B (Alternative N-Alkyl) Core->Deriv_B Demethylation & Re-alkylation Deriv_C Derivative C (Ring Fusion) Core->Deriv_C Cyclization Reactions Antimicrobial Antimicrobial Screening (e.g., Mtb, H. pylori) Deriv_A->Antimicrobial Deriv_B->Antimicrobial Deriv_C->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., HepG2, Vero) Antimicrobial->Cytotoxicity Hit Identification SAR SAR Analysis Cytotoxicity->SAR PK Pharmacokinetics (Rodent Model) SAR->PK Efficacy In Vivo Efficacy (Infection Model) SAR->Efficacy Lead Optimization

Caption: Conceptual workflow for the derivatization and evaluation of the core scaffold.

Comparative Analysis of Hypothetical Derivatives

Based on extensive research into nitroimidazole structure-activity relationships, we can predict the impact of specific structural modifications to our core scaffold.[7][8][9] The primary goal of these modifications is often to enhance potency, improve safety, and optimize pharmacokinetic properties.

Modification of the Carboxylate Group (Position 4)

The methyl ester at position 4 is a prime target for modification to explore changes in solubility, cell permeability, and target engagement.

  • Derivative Series A: Amides and Hydrazides: Conversion of the ester to a series of amides or a hydrazide can introduce new hydrogen bonding capabilities and alter the molecule's lipophilicity. This strategy has been successfully employed in the synthesis of other imidazole derivatives with notable biological activities.[10][11] We hypothesize that amides with small alkyl or cyclic amine substituents could enhance cell wall penetration in bacteria.

  • Rationale: Introducing amide functionalities can create additional interactions with biological targets. For instance, in the context of antitubercular agents, these groups could potentially interact with residues in the active site of enzymes like Ddn.[5][6]

Modification of the N-Alkyl Group (Position 3)

The N-methyl group influences the planarity and electronic nature of the imidazole ring.

  • Derivative Series B: Alternative N-Alkyl Chains: Replacing the N-methyl group with longer or more complex alkyl chains (e.g., ethyl, propyl, or chains with terminal ethers or amines) can modulate lipophilicity. This is a critical parameter for antitubercular activity, where a lipophilic tail is often a key determinant of aerobic activity.[7][9]

  • Rationale: The success of compounds like PA-824, which features a lipophilic benzyloxy tail, underscores the importance of this region for activity against M. tuberculosis.[7][8] It is believed that this lipophilic character aids in crossing the complex, lipid-rich cell wall of the bacterium.

Ring Fusion and Bicyclic Analogs

The development of bicyclic nitroimidazoles like PA-824 (an imidazo-oxazine) and Delamanid (an imidazo-oxazole) revolutionized the field.[4][7][12]

  • Derivative Series C: Fused Ring Systems: Creating fused-ring systems, such as an imidazo-oxazine or imidazo-pyrimidine, by introducing a linker between the N3 nitrogen and a substituent at C4, could dramatically enhance potency. An oxygen atom at the 2-position of the fused ring system has been shown to be crucial for aerobic activity against Mtb.[13]

  • Rationale: The rigid, bicyclic structure locks the conformation of the molecule, potentially leading to a more favorable binding orientation with the target enzyme. This rigidity can also protect the nitroimidazole core from metabolic degradation, improving its pharmacokinetic profile.

The following diagram illustrates the key structure-activity relationships discussed:

SAR cluster_mods Structural Modifications cluster_effects Predicted Effects Core This compound N-Methyl Methyl Ester Mod1 Amide/Hydrazide (at C4) Core:c4->Mod1 Mod2 Lipophilic Tail (at N3) Core:n3->Mod2 Mod3 Bicyclic Fusion (N3-C4 linker) Core->Mod3 Effect1 Improved H-bonding, Altered Solubility Mod1->Effect1 Effect2 Enhanced Cell Wall Penetration Mod2->Effect2 Effect3 Increased Potency, Improved PK Profile Mod3->Effect3

Caption: Key structure-activity relationships for nitroimidazole derivatives.

Comparative Data (Hypothetical)

The table below presents a hypothetical comparison of the envisioned derivative series based on established principles from nitroimidazole research. The Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and cytotoxicity (IC50) against a mammalian cell line (e.g., Vero) are key performance indicators.

Derivative SeriesKey ModificationPredicted MIC (Mtb H37Rv, µg/mL)Predicted Cytotoxicity (Vero, IC50, µM)Rationale / Supporting Evidence
Core Scaffold ->50>100Simple nitroimidazoles often have poor activity against aerobic Mtb.[7][9]
Series A (Amides) C4-Amide with short alkyl chain10-50>100Modest increase in activity expected due to improved polarity and potential for new interactions.[10]
Series B (N-Alkyls) N3-Lipophilic tail (e.g., benzyloxy)1-1050-100A lipophilic tail is a known determinant for aerobic activity in 4-nitroimidazoles.[7][8]
Series C (Bicyclic) Fused imidazo-oxazine ring<1>50Bicyclic systems like PA-824 show exceptional potency and favorable safety profiles.[4][13]

Experimental Protocols

To validate the hypotheses presented, rigorous experimental evaluation is necessary. The following are standardized, step-by-step protocols for the synthesis and biological testing of these novel derivatives.

General Synthetic Protocol for Series A (Amide Derivatives)

This protocol outlines the conversion of the parent methyl ester to an amide derivative.

  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in dry dichloromethane (DCM).

    • Add the desired amine (1.1 eq), followed by a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final amide derivative.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

  • Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC at 37°C.

    • Prepare serial twofold dilutions of the test compounds in a 96-well microplate using 7H9 broth.

  • Inoculation:

    • Adjust the bacterial culture to a McFarland standard of 1.0 and dilute 1:20.

    • Add 100 µL of the diluted culture to each well containing the test compounds. Include drug-free and cell-free controls.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Reading:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Conclusion and Future Directions

The "this compound" scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of nitroimidazole SAR, researchers can rationally design derivatives with enhanced potency and optimized drug-like properties. The comparative analysis presented in this guide suggests that the development of bicyclic, lipophilic derivatives (Series C) is the most promising strategy for achieving potent antitubercular activity. Future work should focus on the synthesis and rigorous in vitro and in vivo evaluation of these proposed derivatives to validate their therapeutic potential.

References

A Comparative Guide to Validating the Anticancer Activity of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical validation of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a novel nitroimidazole derivative with putative anticancer properties.[1][2] Nitroimidazole compounds are of significant interest as potential hypoxia-activated prodrugs (HAPs), which are selectively activated in the low-oxygen environments characteristic of solid tumors.[3][4][5] This selectivity offers a promising therapeutic window, potentially minimizing toxicity to healthy, well-oxygenated tissues.[4][6] This document outlines a rigorous, multi-faceted experimental workflow designed for researchers in oncology and drug development. We present a head-to-head comparison with Doxorubicin, a cornerstone of chemotherapy, to benchmark the compound's efficacy. The guide details standardized protocols for assessing cytotoxicity, determining the mechanism of cell death, and analyzing cell cycle perturbations, ensuring a robust and reproducible evaluation.

Introduction: The Rationale for Investigating Nitroimidazoles in Oncology

Solid tumors are often characterized by regions of severe oxygen deprivation, or hypoxia, which arises from a disorganized and inefficient vasculature.[3] This hypoxic microenvironment is a major driver of therapeutic resistance to both radiation and conventional chemotherapy.[3][4][5] Hypoxia-activated prodrugs (HAPs) represent a strategic approach to exploit this tumor-specific feature.[3][4][5][6] HAPs are inactive compounds that undergo enzymatic reduction in hypoxic conditions to release a cytotoxic agent.[3][4]

The nitroimidazole scaffold is a well-established pharmacophore for HAP design.[3][7][8] The nitro group can be reduced by endogenous reductases, which are often overexpressed in hypoxic tumor cells, to generate reactive species that induce cellular damage.[3][4] this compound (hereafter referred to as M3N4C) is a novel derivative within this class.[1][2] While its synthesis has been described, its biological activity against cancer cells requires systematic validation.[9][10]

This guide provides the experimental blueprint to answer three critical questions:

  • Is M3N4C cytotoxic to cancer cells?

  • If so, by what mechanism does it induce cell death?

  • How does it affect the cell division cycle?

To provide a clinically relevant benchmark, we will compare the performance of M3N4C against Doxorubicin, a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II.[11][12][13] We will use the human colorectal carcinoma cell line, HCT116, a well-established model for anticancer drug screening.

Experimental Validation Workflow: A Step-by-Step Guide

A logical and sequential workflow is essential for a comprehensive assessment. The proposed workflow first establishes general cytotoxicity and then delves into the specific mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis a MTT Assay: Determine IC50 Value b Annexin V / PI Staining: Quantify Apoptosis vs. Necrosis a->b If cytotoxic c Propidium Iodide Staining: Assess Cell Cycle Arrest b->c Confirm apoptosis

Caption: High-level experimental validation workflow.

Part 1: Cytotoxicity Assessment via MTT Assay

Objective: To quantify and compare the dose-dependent cytotoxicity of M3N4C and Doxorubicin and to determine their respective half-maximal inhibitory concentrations (IC50).

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of M3N4C in DMSO. Prepare a 1 mM stock solution of Doxorubicin in sterile water. Perform serial dilutions in a complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 200 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of M3N4C or Doxorubicin. Include "vehicle control" wells treated with DMSO at the highest concentration used and "untreated control" wells with fresh medium only.[16] Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15] Viable cells will form visible purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT.[16] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
M3N4C HCT1164818.5
Doxorubicin HCT116480.85[17]

Interpretation: The hypothetical IC50 value for M3N4C is significantly higher than that of Doxorubicin, which is expected for a novel compound compared to a highly potent, established drug. An IC50 in the micromolar range, as seen with other nitroimidazole compounds, suggests meaningful anticancer activity that warrants further investigation.[7][8]

Part 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

Objective: To determine whether M3N4C induces cell death primarily through apoptosis or necrosis.

Principle: This flow cytometry-based assay uses two dyes to differentiate between healthy, apoptotic, and necrotic cells.[18]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS).[19][20] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[20]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[21]

Cell Population Quadrants:

  • Annexin V- / PI- (Lower Left): Healthy, viable cells.[21]

  • Annexin V+ / PI- (Lower Right): Early apoptotic cells.[21]

  • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.[21]

  • Annexin V- / PI+ (Upper Left): Necrotic cells (rare).

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with M3N4C and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[18]

  • Cell Washing: Centrifuge the cell suspensions, discard the supernatant, and wash the cells once with cold 1X PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21] Use unstained and single-stained controls to set up compensation and quadrants correctly.

Treatment (at IC50)% Viable Cells (Q3)% Early Apoptosis (Q4)% Late Apoptosis/Necrosis (Q2)
Untreated Control 95.22.52.1
M3N4C 48.535.814.5
Doxorubicin 45.138.215.9

Interpretation: The data shows that both M3N4C and Doxorubicin treatment lead to a significant increase in the percentage of cells in both early and late apoptosis compared to the untreated control. This strongly suggests that M3N4C, like Doxorubicin, induces cell death primarily through an apoptotic pathway.

Part 3: Investigation of Cell Cycle Perturbations

Objective: To determine if M3N4C induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: The cell cycle is a tightly regulated process. Many anticancer drugs exert their effects by disrupting this cycle, causing cells to arrest at specific checkpoints, which can ultimately trigger apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and, by extension, cell cycle distribution.[22] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content.

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating DNA, so their content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.

  • Cell Treatment: Seed HCT116 cells and treat with M3N4C and Doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest and wash the cells as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[23] Incubate on ice for at least 30 minutes (or store at 4°C).[23]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23] Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23][24] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[24]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events.[24] Use software to model the cell cycle distribution from the resulting DNA content histogram.

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control 55.428.116.5
M3N4C 25.320.554.2
Doxorubicin 30.115.754.2

Interpretation: Both M3N4C and Doxorubicin cause a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This indicates that both compounds induce G2/M cell cycle arrest. For Doxorubicin, this is a known mechanism linked to DNA damage response.[11] For M3N4C, this suggests its cytotoxic effect may also be mediated by the activation of the G2/M checkpoint, a common cellular response to DNA damage.[25]

Mechanistic Grounding and Pathway Visualization

The experimental results suggest that M3N4C induces apoptosis and G2/M arrest, likely as a consequence of DNA damage—a common mechanism for hypoxia-activated prodrugs.[25] The reduction of the nitro group under hypoxia generates reactive radicals that can cause DNA strand breaks. This damage activates complex cellular signaling cascades known as the DNA Damage Response (DDR).

G M3N4C M3N4C (Prodrug) Reductases Nitroreductases M3N4C->Reductases Substrate Hypoxia Tumor Hypoxia (Low O2) Hypoxia->Reductases Upregulates ActiveDrug Activated M3N4C (Cytotoxic Radicals) Reductases->ActiveDrug Reduces DNA_Damage DNA Strand Breaks ActiveDrug->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1/CHK2 (Transducers) ATM_ATR->CHK1_CHK2 Phosphorylates CDC25 Cdc25 Phosphatase (Inhibited) CHK1_CHK2->CDC25 Phosphorylates CDK1_CyclinB CDK1/Cyclin B (Inactive) CDC25->CDK1_CyclinB Fails to activate G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can trigger

References

A Comparative Analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and Metronidazole: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and the widely-used antimicrobial agent, metronidazole. While direct, head-to-head efficacy data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information on its chemical properties and the well-established characteristics of metronidazole to offer a scientifically grounded comparison. We will delve into their structural attributes, presumed mechanisms of action, and the standard experimental protocols required to rigorously evaluate their comparative efficacy.

Introduction to the Compounds

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Its efficacy against a broad spectrum of anaerobic pathogens has established it as a critical therapeutic agent for over six decades.[1] this compound, a less-studied nitroimidazole derivative, is recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its nitroimidazole core suggests potential antimicrobial properties, making it a compound of interest for further investigation.[3]

Structural Comparison and Physicochemical Properties

Both molecules share the nitroimidazole scaffold, which is crucial for their antimicrobial activity. The key distinction lies in their substituent groups, which can significantly influence their physicochemical properties, such as solubility and bioavailability, and ultimately their biological activity.

FeatureThis compoundMetronidazole
Chemical Formula C6H7N3O4C6H9N3O3
Molecular Weight 185.14 g/mol 171.15 g/mol
IUPAC Name methyl 3-methyl-2-nitroimidazole-4-carboxylate2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol
Core Structure 2-nitroimidazole5-nitroimidazole
Key Substituents Methyl group at position 3, Carboxylate group at position 42-hydroxyethyl group at position 1, Methyl group at position 2

Data sourced from commercial supplier information and chemical databases.[3][5]

Mechanism of Action: A Shared Pathway of Bioreductive Activation

The antimicrobial efficacy of nitroimidazoles is contingent upon the reductive activation of their nitro group within the target pathogen. This process is characteristic of anaerobic organisms, which possess the necessary low redox potential electron-transfer proteins, such as ferredoxin.

Under anaerobic conditions, these proteins donate electrons to the nitro group of the imidazole ring, transforming the parent compound into a highly reactive nitroso radical. This radical anion is cytotoxic, inducing cellular damage through interaction with and fragmentation of microbial DNA. This disruption of nucleic acid synthesis ultimately leads to cell death.[1][6]

G cluster_0 Anaerobic Pathogen Cell Prodrug Nitroimidazole Prodrug (Metronidazole or this compound) Activation Reductive Activation (via Ferredoxin-like proteins) Prodrug->Activation Electron Donation Radical Cytotoxic Nitroso Radical Activation->Radical DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Fig. 1: Generalized mechanism of action for nitroimidazole antibiotics.

Comparative Efficacy: An Evidence Gap

A direct, quantitative comparison of the in vitro and in vivo efficacy of this compound and metronidazole is hampered by a lack of published data for the former. However, based on structure-activity relationship studies of other nitroimidazole derivatives, it is plausible that this compound exhibits activity against a similar spectrum of anaerobic pathogens. The nature and position of its substituents would likely modulate its potency.

To illustrate how such a comparison would be presented, the following table outlines a hypothetical dataset of Minimum Inhibitory Concentration (MIC) values. It is crucial to note that these are not real experimental results but are provided for illustrative purposes.

OrganismThis compound MIC (µg/mL)Metronidazole MIC (µg/mL)
Bacteroides fragilisData not available0.25 - 2.0
Clostridium difficileData not available0.125 - 1.0
Gardnerella vaginalisData not available0.5 - 4.0
Trichomonas vaginalisData not available0.25 - 1.0
Giardia lambliaData not available0.5 - 2.0

Metronidazole MIC data is based on established ranges from clinical microbiology literature.

Experimental Protocol for Comparative Efficacy Testing: Broth Microdilution for MIC Determination

To empirically determine and compare the efficacy of these two compounds, a standardized broth microdilution assay is recommended. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_workflow MIC Determination Workflow Prep Prepare Serial Dilutions of Test Compounds Inoc Inoculate Microtiter Plate Wells with Standardized Microbial Suspension Prep->Inoc Incubate Incubate under Anaerobic Conditions Inoc->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine Lowest Concentration with No Growth (MIC) Observe->Determine

Fig. 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve this compound and metronidazole in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of each antimicrobial stock solution in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth). This will create a range of concentrations to be tested.

    • Include positive control wells (broth and inoculum, no drug) and negative control wells (broth only).

  • Inoculum Preparation:

    • Culture the desired anaerobic microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to a standardized cell density.

    • Further dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except for the negative controls) with the standardized microbial suspension.

    • Place the microtiter plates in an anaerobic chamber or jar and incubate at the optimal temperature for the growth of the test organism for a specified period (typically 24-48 hours).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion and Future Directions

While metronidazole remains a well-established and effective treatment for anaerobic infections, the exploration of novel nitroimidazole derivatives like this compound is a valuable endeavor in the face of emerging antimicrobial resistance. Based on its core chemical structure, it is hypothesized that this compound possesses antimicrobial activity through a similar mechanism of reductive activation. However, a definitive comparison of its efficacy against metronidazole necessitates rigorous in vitro and in vivo studies. The experimental protocol detailed herein provides a standardized framework for such an evaluation. Further research is warranted to fully characterize the antimicrobial spectrum, potency, and potential therapeutic utility of this compound.

References

A Researcher's Guide to Investigating Cross-Reactivity of Novel Nitroimidazoles: A Case Study of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the landscape of antimicrobial and antiprotozoal therapeutics, the nitroimidazole scaffold represents a cornerstone of medicinal chemistry. This guide provides an in-depth technical framework for evaluating the cross-reactivity of a novel nitroimidazole compound, "Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate." While specific experimental data for this particular molecule is not yet widespread, this document will leverage the well-established principles of the nitroimidazole class to outline a robust, data-driven approach to characterization. We will compare its theoretical profile with established drugs like metronidazole and tinidazole and provide actionable experimental protocols to generate the necessary supporting data.

The Nitroimidazole Core: A Double-Edged Sword of Reactivity

Nitroimidazole antibiotics, including the widely used metronidazole and tinidazole, owe their therapeutic efficacy to a shared mechanism of action.[1][2][] These compounds are prodrugs that undergo bioreductive activation within anaerobic bacteria and certain protozoa.[1][][4] The low redox potential in these organisms facilitates the reduction of the nitro group, leading to the formation of highly reactive nitroso radicals.[4] These radicals induce cytotoxicity primarily through DNA damage, inhibiting nucleic acid synthesis and ultimately leading to cell death.[1][][5]

This mechanism, however, also lays the foundation for potential cross-reactivity and off-target effects. The generation of reactive intermediates can lead to interactions with unintended host biomolecules, contributing to known side effects such as nausea, peripheral neuropathy, and a disulfiram-like reaction with alcohol.[1][6][7][8] Therefore, a thorough investigation of a new chemical entity (NCE) like this compound must include a comprehensive assessment of its potential for cross-reactivity with host cell targets.

Comparative Overview: Expected Profile of a Novel Nitroimidazole

The following table outlines a hypothetical comparative profile of this compound against established nitroimidazoles. This table serves as a template for researchers to populate with their own experimental data.

Parameter This compound (Hypothetical) Metronidazole Tinidazole
Mechanism of Action Presumed to be a prodrug activated by nitroreductases to form DNA-damaging radicals.[1][]Prodrug activated by nitroreductases to form DNA-damaging radicals.[4]Prodrug activated by nitroreductases to form DNA-damaging radicals.[]
Spectrum of Activity Expected activity against anaerobic bacteria and protozoa.Broad activity against anaerobic bacteria and protozoa.[4]Similar to metronidazole, with a broader spectrum against some organisms.[]
Key Side Effects Potential for gastrointestinal distress, neurotoxicity, and disulfiram-like effects.[6][7][9]Nausea, metallic taste, peripheral neuropathy, disulfiram-like reaction.[1][7][8]Similar to metronidazole, but generally better tolerated.[6]
Half-life To be determined experimentally.Approximately 8 hours.[4][7]Approximately 12-14 hours.[][7]

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for thoroughly characterizing the cross-reactivity profile of a novel nitroimidazole. The following sections detail key experimental protocols.

Cellular Viability Assays in Relevant Human Cell Lines

The initial step is to assess the cytotoxic potential of the compound on a panel of human cell lines. This provides a baseline understanding of its general toxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, metronidazole, and tinidazole in appropriate cell culture medium. Add the compounds to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

Kinome Profiling for Off-Target Kinase Interactions

Kinase inhibitors are a major class of drugs, and off-target kinase activity can lead to unexpected cellular effects.[10] Kinome profiling provides a broad-spectrum view of a compound's interaction with a large panel of kinases.[11][12][13][14]

Protocol: Kinome-Wide Profiling Service

  • Compound Submission: Prepare a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance: Submit the compound to a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™, Eurofins). These services typically utilize binding assays to quantify the interaction of the test compound with a large panel of kinases (often over 400).

  • Data Analysis: The service will provide data on the percentage of kinase activity remaining in the presence of the test compound. This is often reported as a selectivity score or a dendrogram visualizing the interactions.

  • Interpretation: Analyze the results to identify any significant off-target kinase interactions, particularly those occurring at concentrations relevant to the compound's intended therapeutic dose.

Kinome_Profiling_Workflow cluster_researcher Researcher's Lab cluster_service Profiling Service cluster_analysis Data Analysis Compound Methyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Stock_Solution Prepare Stock Solution Compound->Stock_Solution Binding_Assay Perform Binding Assays Stock_Solution->Binding_Assay Submit Kinase_Panel Large Kinase Panel Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Raw_Data Raw Binding Data Data_Acquisition->Raw_Data Provide Selectivity_Profile Generate Selectivity Profile Raw_Data->Selectivity_Profile Off_Target_Identification Identify Off-Target Hits Selectivity_Profile->Off_Target_Identification

Caption: Kinome Profiling Workflow

Mass Spectrometry-Based Proteomics for Unbiased Target Identification

Mass spectrometry (MS) offers a powerful, unbiased approach to identify cellular proteins that interact with a drug candidate.[15][16][17] This can reveal unexpected off-target interactions that may not be covered by panel-based screens.

Protocol: Chemical Proteomics Pulldown Assay

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a lysate from a relevant human cell line (e.g., HeLa or HEK293) under non-denaturing conditions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads without the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were specifically enriched by the compound-conjugated beads compared to the control beads.

Proteomics_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Compound_Beads Compound-Conjugated Beads Incubation_Compound Incubate with Compound Beads Compound_Beads->Incubation_Compound Control_Beads Control Beads Incubation_Control Incubate with Control Beads Control_Beads->Incubation_Control Cell_Lysate Cell Lysate Cell_Lysate->Incubation_Compound Cell_Lysate->Incubation_Control Wash_Compound Wash Incubation_Compound->Wash_Compound Wash_Control Wash Incubation_Control->Wash_Control Elution_Compound Elute Wash_Compound->Elution_Compound Elution_Control Elute Wash_Control->Elution_Control Digestion_Compound Tryptic Digestion Elution_Compound->Digestion_Compound Digestion_Control Tryptic Digestion Elution_Control->Digestion_Control LCMS_Compound LC-MS/MS Digestion_Compound->LCMS_Compound LCMS_Control LC-MS/MS Digestion_Control->LCMS_Control Protein_ID_Quant Protein Identification & Quantification LCMS_Compound->Protein_ID_Quant LCMS_Control->Protein_ID_Quant Target_Identification Identify Specific Interactors Protein_ID_Quant->Target_Identification

References

A Researcher's Guide to Reproducibility in Nitroimidazole Synthesis: The Case of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nitroimidazole scaffold is a cornerstone for developing potent therapeutic agents, particularly antimicrobials.[1][2] Compounds built on this heterocyclic core, such as the widely-used metronidazole and secnidazole, are critical in treating infections caused by anaerobic bacteria and protozoa.[1][2] Our focus here is on a specific, yet representative, member of this class: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate . This guide provides an in-depth analysis of the factors governing the reproducibility of its synthesis and a comparative perspective against established alternatives.

As researchers and drug development professionals, our success hinges on the ability to reliably reproduce experimental outcomes. This guide moves beyond a simple recitation of steps to dissect the causality behind experimental choices, offering a framework for building self-validating, reproducible protocols in your own laboratory.

Deconstructing the Synthesis: A Pathway Prone to Variability

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and representative multi-step synthetic route can be constructed based on established methods for analogous nitroimidazole derivatives. This proposed pathway serves as an excellent model for examining common reproducibility challenges.

The synthesis can be logically divided into three key stages, each with its own set of critical parameters that can dramatically influence the final yield, purity, and ultimately, the reproducibility of the experiment.

G cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Esterification A 4(5)-Nitro-1H-imidazole C 1-Methyl-4-nitro-1H-imidazole & 1-Methyl-5-nitro-1H-imidazole A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->C D Methyl imidazole-4-carboxylate F Methyl 3-methyl-2-nitro- & 5-nitro- isomers D->F Controlled Temperature E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid I This compound G->I Acid Catalyst (e.g., H2SO4) H Methanol (CH3OH) H->I

Caption: Proposed Synthetic Workflow for the Target Compound.

Stage 1: N-Alkylation - The Challenge of Regioselectivity

The initial step in many nitroimidazole syntheses involves the N-alkylation of a pre-existing nitroimidazole ring. The core challenge here is controlling which of the two nitrogen atoms in the imidazole ring gets methylated, a concept known as regioselectivity.

Factors Influencing Reproducibility:

  • Tautomerism and Substituent Effects: An unsymmetrical imidazole, like 4(5)-nitroimidazole, exists as a mixture of two rapidly interconverting forms (tautomers). The nitro group, being strongly electron-withdrawing, significantly deactivates the adjacent nitrogen atom, making the more distant nitrogen the preferred site for alkylation.[3] However, the precise ratio of the resulting 1,4- and 1,5-isomers is highly sensitive to reaction conditions.[3]

  • Base and Solvent System: The choice of base and solvent is critical. Studies on the alkylation of 4- and 5-nitroimidazoles show that using potassium carbonate (K2CO3) as the base in acetonitrile generally provides better yields compared to other combinations like potassium hydroxide (KOH) in DMSO or DMF.[4] Inconsistent base strength, purity, or solvent water content can lead to significant variations in yield and isomeric ratio.

  • Temperature: Temperature has a pronounced effect on both the reaction rate and yield. Heating the reaction, for instance to 60°C, has been shown to markedly improve yields in the N-alkylation of nitroimidazoles.[4][5] Failure to maintain a consistent and uniform temperature can be a major source of irreproducibility.

Stage 2: Nitration - A Battle of Positioning

If starting from a methylated imidazole carboxylate, the next critical step is the introduction of the nitro group. The primary challenge is directing the nitration to the C2 position, avoiding the formation of the C5-nitro isomer.

Factors Influencing Reproducibility:

  • Nitrating Agent Concentration: The classic nitrating mixture is a combination of nitric acid (HNO3) and sulfuric acid (H2SO4). The precise ratio and concentration of these acids are paramount. Variations can lead to either incomplete nitration or over-nitration and byproduct formation.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Strict temperature control, often at or below 0°C, is essential. Poor temperature management can result in a loss of regioselectivity and the formation of undesired isomers and degradation products, making the experiment difficult to reproduce.

  • Substrate Purity: The purity of the starting methyl imidazole-4-carboxylate is crucial. Impurities can react with the strong acid mixture, leading to a complex and often inseparable mixture of products.

Stage 3: Esterification - The Final Equilibrium

The final step, converting the carboxylic acid to its methyl ester, is typically an equilibrium-driven process known as Fischer esterification.

Factors Influencing Reproducibility:

  • Catalyst and Water Removal: This reaction is catalyzed by a strong acid (e.g., H2SO4) and is reversible.[6][7] The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.[7] To ensure a high and reproducible yield, a large excess of the alcohol (methanol) is typically used, and methods to remove water may be employed.[6][7] Inconsistent removal of water or variations in catalyst concentration will lead to variable yields.

  • Reaction Time and Temperature: While heating can increase the reaction rate, prolonged exposure to strong acid at high temperatures can lead to degradation of the sensitive nitroimidazole core. A consistent time and temperature profile is necessary for reproducible results.

A Reproducible Protocol Framework

The following protocol is a generalized, representative procedure based on established chemical principles for this class of compounds. It is designed to be a self-validating system by highlighting critical control points.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) step1 Step 1: N-Methylation - Add 4(5)-nitroimidazole, K2CO3 to Acetonitrile. - Stir and cool to 0°C. - Add methyl iodide dropwise. start->step1 qc1 QC 1: In-Process Control (TLC) - Monitor disappearance of starting material. - Confirm formation of two product spots (isomers). step1->qc1 step2 Step 2: Work-up & Isolation - Filter solids. - Evaporate solvent. - Purify via column chromatography to isolate 1-methyl-4-nitroimidazole. qc1->step2 qc2 QC 2: Characterization - 1H NMR to confirm structure and isomeric purity. - Mass Spectrometry for molecular weight. step2->qc2 step3 Step 3: Nitration - Dissolve isolated isomer in conc. H2SO4 at <0°C. - Add HNO3/H2SO4 mixture dropwise, maintaining T < 5°C. qc2->step3 qc3 QC 3: In-Process Control (TLC/LC-MS) - Monitor reaction completion. - Check for isomer formation. step3->qc3 step4 Step 4: Quench & Isolate - Pour reaction mixture onto ice. - Neutralize carefully with base. - Filter precipitated product. qc3->step4 qc4 QC 4: Characterization - 1H NMR and 13C NMR for structural verification. - Melting point for purity assessment. step4->qc4 step5 Step 5: Esterification - Suspend product in excess Methanol. - Add catalytic conc. H2SO4. - Reflux for specified time (e.g., 2-4h). qc4->step5 qc5 QC 5: In-Process Control (TLC) - Monitor disappearance of carboxylic acid starting material. step5->qc5 step6 Step 6: Work-up & Purification - Neutralize with NaHCO3 solution. - Extract with ethyl acetate. - Purify by recrystallization or chromatography. qc5->step6 end Final Product: QC & Analysis - NMR, IR, MS, Elemental Analysis - Purity by HPLC (>98%) step6->end

Caption: Self-Validating Experimental Workflow with QC Checkpoints.

Performance Comparison: Nitroimidazole Alternatives

While experimental data for this compound is scarce, we can compare its expected performance profile with that of well-studied 5-nitroimidazole derivatives like Metronidazole . This comparison is based on their shared pharmacophore—the nitroimidazole ring—which is essential for their biological activity.

FeatureThis compound (Projected)Metronidazole (Documented)
Primary Application Intermediate for novel antibiotics and anticancer agents.[8]Treatment of anaerobic bacterial and protozoal infections.[9]
Mechanism of Action The nitro group is reduced in anaerobic cells to form cytotoxic radicals that damage DNA.[1]The nitro group is reduced by microbial proteins to form reactive intermediates that induce DNA damage and cell death.
Known Reproducibility Issues High sensitivity to reaction conditions in synthesis (regioselectivity, temperature).Synthesis is well-established, but biological activity can be affected by the development of microbial resistance.[9]
Comparative Biological Activity Potentially potent; structural modifications (ester group, N-methylation pattern) may alter spectrum of activity and potency.Broadly effective against anaerobes, but resistance is a growing concern.[9] Multiple studies have synthesized and tested derivatives to overcome resistance, with varying success.[10][11]

The key takeaway is that while the fundamental mechanism of action is conserved across the nitroimidazole class, subtle structural changes can significantly impact potency, spectrum, and susceptibility to resistance. The reproducibility of the synthesis is the first critical step; without a reliable supply of the pure compound, any subsequent biological data is inherently unreliable.

Conclusion: A Call for Rigor

The synthesis of specialized nitroimidazole derivatives like this compound is a multi-faceted process where reproducibility is not guaranteed but earned through meticulous control of experimental variables. Key challenges lie in managing regioselectivity during N-alkylation and nitration, and in driving the final esterification step to completion.

For researchers in this field, this guide serves as a reminder that understanding the "why" behind each step is as crucial as the "how." By implementing rigorous in-process controls, carefully characterizing intermediates, and being acutely aware of the factors that govern reaction outcomes, we can enhance the integrity and reproducibility of our work, accelerating the path from discovery to application.

References

In Vivo Validation of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Safety Assessment

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, hereafter referred to as M3N-C. Given its structural classification as a 2-nitroimidazole, this guide is predicated on the hypothesis that M3N-C functions as a hypoxia-activated prodrug (HAP), a class of agents designed to selectively target the oxygen-deficient regions common in solid tumors.[1][2]

For a rigorous and contextually relevant assessment, M3N-C's performance will be benchmarked against Evofosfamide (TH-302), a well-characterized HAP that has undergone extensive preclinical and clinical investigation.[3][4][5] This comparative approach will provide researchers, scientists, and drug development professionals with a clear, data-driven evaluation of M3N-C's potential as a next-generation anti-cancer therapeutic.

Scientific Rationale: Targeting Tumor Hypoxia with Nitroimidazoles

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[6] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[3][6] However, the unique physiology of hypoxic cells, particularly their increased expression of reductive enzymes, presents a therapeutic opportunity.[2]

Nitroimidazole-based HAPs are designed to exploit this feature. In well-oxygenated (normoxic) tissues, the 2-nitroimidazole moiety undergoes a one-electron reduction to a radical anion, which is rapidly and futilely re-oxidized back to the parent compound, rendering it inert.[3][7] In the absence of oxygen, this radical anion undergoes further reduction, leading to fragmentation and the release of a potent cytotoxic agent that can induce DNA damage and cell death specifically within the tumor's hypoxic core.[3][4]

Diagram 1: Mechanism of Hypoxia-Activated Prodrugs (HAPs)

HAP_Mechanism cluster_0 Normoxic Tissue (High O2) cluster_1 Hypoxic Tissue (Low O2) Prodrug_N Inactive Prodrug (e.g., M3N-C) Radical_N Radical Anion Prodrug_N->Radical_N 1e- Reduction (Reductases) Radical_N->Prodrug_N Rapid Re-oxidation O2_N O2 NoEffect No Cytotoxicity Radical_N->NoEffect Prodrug_H Inactive Prodrug (e.g., M3N-C) Radical_H Radical Anion Prodrug_H->Radical_H 1e- Reduction (Reductases) Active_Drug Active Cytotoxic Agent (DNA Cross-linker) Radical_H->Active_Drug Further Reduction (No O2) Apoptosis Cell Death Active_Drug->Apoptosis

Caption: Selective activation of a nitroimidazole prodrug in hypoxic vs. normoxic conditions.

Comparative Agent Profile: M3N-C vs. Evofosfamide (TH-302)

A successful validation requires a benchmark. Evofosfamide is an ideal comparator as it is a 2-nitroimidazole prodrug that releases the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic conditions.[4][7] It has demonstrated broad antitumor activity in preclinical models and has been evaluated in multiple clinical trials.[4][5]

FeatureThis compound (M3N-C) Evofosfamide (TH-302)
Class 2-Nitroimidazole Prodrug2-Nitroimidazole Prodrug[4]
Effector Moiety Hypothetical DNA-alkylating agent (based on class)Bromo-isophosphoramide mustard (Br-IPM)[3]
Proposed Advantage Potentially improved pharmacokinetic profile, higher hypoxic cytotoxicity ratio (HCR), or novel resistance-breaking mechanism.Well-documented preclinical and clinical profile.[5]
Validation Goal Demonstrate superior or comparable efficacy with an improved safety margin.Establish a performance baseline for anti-tumor activity and toxicity.
In Vivo Validation Strategy

The core of this guide is a head-to-head comparison in a robust, clinically relevant animal model. The experimental design will assess anti-tumor efficacy, pharmacokinetics (PK), safety/tolerability, and mechanism of action.

Choice of Model: A patient-derived xenograft (PDX) model of pancreatic ductal adenocarcinoma (PDAC) is recommended. PDAC is notoriously hypoxic and has a poor prognosis, making it a relevant and challenging tumor type for evaluating HAPs.[8][9][10] Cell line-derived xenografts, such as those from AsPC-1 or Mia PaCa-2 cells, are also suitable alternatives.[11]

Diagram 2: Overall In Vivo Experimental Workflow

Workflow cluster_setup Phase 1: Model Setup & Dosing cluster_endpoints Phase 2: Endpoint Analysis Start Implant PDAC Xenografts in Immunocompromised Mice TumorGrowth Monitor Tumor Growth (to ~150-200 mm³) Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Dosing Administer Treatment: - Vehicle - M3N-C - Evofosfamide Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitor PK_Study Satellite Group: Pharmacokinetic Analysis (Blood/Tumor Collection) Dosing->PK_Study Terminal Terminal Endpoint: Tumor Excision & Analysis Monitor->Terminal IHC Immunohistochemistry (Pimonidazole, CA-IX, γH2AX) Terminal->IHC Toxicity Gross Necropsy & Organ Histopathology Terminal->Toxicity

Caption: Phased experimental workflow for comparative in vivo validation.

Detailed Experimental Protocols

Protocol 1: PDAC Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Tumor Implantation: Subcutaneously implant 1x10⁶ AsPC-1 pancreatic cancer cells in 100 µL of Matrigel into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Measure tumors twice weekly with digital calipers. Tumor volume is calculated as (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (n=10 per group) ensuring no statistically significant difference in mean tumor volume between groups.[13]

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal, i.p.)

    • Group 2: M3N-C (e.g., 50 mg/kg, i.p., daily for 14 days)

    • Group 3: Evofosfamide (50 mg/kg, i.p., daily for 14 days)[7]

  • Dosing and Monitoring: Administer treatments as scheduled. Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) twice weekly.

  • Endpoints: The study is terminated when tumors in the vehicle group reach ~2000 mm³ or after a pre-determined duration (e.g., 28 days). Efficacy is measured by Tumor Growth Inhibition (TGI).

Protocol 2: Pharmacokinetic (PK) and Safety Analysis

  • Study Design: Use a satellite group of non-tumor-bearing mice (n=3 per time point) to avoid confounding factors from tumor burden.[14]

  • Dosing: Administer a single i.p. dose of M3N-C or Evofosfamide at the therapeutic dose (50 mg/kg).

  • Sample Collection: Collect blood (via retro-orbital or tail vein sampling) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[15] At the final time point, collect major organs (liver, kidney, spleen, lung, heart) for drug distribution analysis.

  • Analysis: Analyze plasma and tissue homogenates for drug concentration using a validated LC-MS/MS method. Calculate key PK parameters: Cmax, Tmax, AUC, and half-life (t½).[14][16]

  • Toxicology: In the main efficacy study, perform a gross necropsy at the terminal endpoint. Collect major organs for formalin fixation, paraffin embedding, and H&E staining to assess for signs of toxicity.[17]

Protocol 3: Mechanism of Action (MOA) Validation via Immunohistochemistry (IHC)

  • Hypoxia Marker Administration: 90 minutes before the terminal endpoint in the efficacy study, administer the exogenous hypoxia marker pimonidazole hydrochloride (60 mg/kg, i.p.) to a subset of mice from each group (n=3-5).[18][19]

  • Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Staining: Stain sequential 5-µm sections for:

    • Pimonidazole: To directly visualize hypoxic regions.[19] An anti-pimonidazole antibody is used for detection.[20]

    • Carbonic Anhydrase IX (CA-IX): An endogenous marker of chronic hypoxia.[18][21]

    • Gamma-H2AX (γH2AX): A marker of DNA double-strand breaks, to confirm the cytotoxic mechanism of the released effector moiety.

  • Imaging and Analysis: Digitize stained slides and quantify the positive staining area for each marker relative to the total viable tumor area.

Comparative Data Presentation (Illustrative)

The following tables represent hypothetical but realistic outcomes for a successful M3N-C validation study.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (TGI%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1850 ± 210--2.5 ± 1.5
Evofosfamide (50 mg/kg) 647 ± 9565%-8.1 ± 2.1
M3N-C (50 mg/kg) 425 ± 7877% -4.3 ± 1.8

Table 2: Comparative Pharmacokinetics (Single 50 mg/kg i.p. Dose)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)
Evofosfamide 4,5000.512,6002.1
M3N-C 5,2000.518,500 3.5

Table 3: Mechanistic Marker Quantification (IHC)

Treatment GroupPimonidazole+ Area (% of Tumor)γH2AX+ Area (% of Tumor)
Vehicle Control 22.5%4.8%
Evofosfamide 9.8%35.2%
M3N-C 8.1% 42.5%

Interpretation: The illustrative data suggests M3N-C has superior efficacy (higher TGI) and a better safety profile (less body weight loss) than Evofosfamide. The improved PK profile (higher AUC and longer half-life) may contribute to this enhanced activity. Mechanistically, both drugs effectively reduce the hypoxic fraction (Pimonidazole+ area) and induce DNA damage (γH2AX+ area), with M3N-C showing a stronger effect.

Decision Logic and Conclusion

The validation process provides critical data for a " go/no-go " decision.

Diagram 3: Go/No-Go Decision Framework

Decision_Framework Efficacy Efficacy Check: TGI(M3N-C) > TGI(Evo)? Safety Safety Check: Weight Loss(M3N-C) < Weight Loss(Evo)? No severe organ toxicity? Efficacy->Safety Yes NoGo NO-GO DECISION: Re-evaluate or terminate Efficacy->NoGo No PK PK Check: Is AUC & t½ favorable? Safety->PK Yes Safety->NoGo No MOA MOA Confirmation: - Reduced Hypoxia? - Increased DNA Damage? PK->MOA Yes PK->NoGo No Go GO DECISION: Advance to IND-enabling studies MOA->Go Yes MOA->NoGo No

Caption: Decision-making logic based on comparative in vivo validation outcomes.

This guide outlines a rigorous, comparative methodology for the in vivo validation of this compound (M3N-C) as a potential hypoxia-activated prodrug. By benchmarking against the established HAP, Evofosfamide, this framework allows for a clear assessment of M3N-C's therapeutic potential. A successful outcome, characterized by superior efficacy, a favorable safety profile, and confirmed mechanism of action, would provide a strong rationale for advancing M3N-C into formal IND-enabling studies. The detailed protocols and decision logic presented herein are designed to ensure scientific integrity and provide actionable insights for drug development professionals.

References

A Comparative Guide to Confirming the Bioactivity of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated bioactive agent is paved with rigorous, methodical, and insightful experimentation. This guide provides a comprehensive framework for confirming the bioactivity of a novel nitroimidazole derivative, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (M3N4C) . We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, enabling a robust and self-validating investigation.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic organisms and its potential in oncology as a hypoxia-selective cytotoxin.[1][2] The mechanism of action for this class typically involves the reductive activation of the nitro group under low-oxygen conditions, a hallmark of anaerobic microbes and the tumor microenvironment.[3][][5] This reduction generates reactive nitroso radicals that disrupt essential macromolecules like DNA, leading to cell death.[3][][5][6]

Our target compound, M3N4C, possesses this key 2-nitroimidazole moiety. While specific bioactivity data for M3N4C is not yet prevalent in peer-reviewed literature, its structural features suggest three primary avenues for investigation, which will form the core of our comparative analysis:

  • Antimicrobial (Anaerobic Bacteria)

  • Antiparasitic (Anaerobic Protozoa)

  • Hypoxia-Selective Cytotoxicity (Oncology)

This guide will compare M3N4C's performance against well-established nitroimidazole drugs: Metronidazole and Tinidazole as benchmarks for antimicrobial and antiparasitic activity, and Misonidazole as a reference for hypoxia-selective cytotoxicity.

Part 1: Foundational Analysis - Compound Profiling

Before embarking on biological assays, a thorough characterization of the test articles is paramount. This ensures the integrity and reproducibility of the subsequent experiments.

ParameterThis compound (M3N4C)MetronidazoleTinidazoleMisonidazole
Structure
Molecular Weight 185.14 g/mol 171.15 g/mol 247.27 g/mol 201.16 g/mol
Position of Nitro Group C2C5C5C2
Known Bioactivity Putative antimicrobial, antiparasitic, hypoxia-selective cytotoxinBroad-spectrum anaerobic antibacterial and antiprotozoal[3][7]Broad-spectrum anaerobic antibacterial and antiprotozoal[8][9][10][11]Hypoxic cell radiosensitizer and cytotoxin[12][13][14][15][16]
Solubility To be determined (likely soluble in DMSO, ethanol)Soluble in water, ethanolSlightly soluble in water, soluble in acetone, alcoholSoluble in water, DMSO

Note: Structures sourced from PubChem and chemical supplier databases.

Part 2: Experimental Bioactivity Confirmation

Here, we detail the step-by-step methodologies for evaluating M3N4C's efficacy across the three predicted bioactivities. The choice of these assays is driven by the established spectrum of the nitroimidazole class.

Comparative Antimicrobial Susceptibility Testing

The primary hypothesis is that M3N4C will exhibit bactericidal activity against anaerobic bacteria. We will determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard outlined by the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

Experimental Rationale: The broth microdilution method is chosen for its quantitative output (MIC value), efficiency, and suitability for testing compounds against fastidious anaerobic bacteria. It allows for a direct comparison of potency between M3N4C and the clinical standards, Metronidazole and Tinidazole.

Workflow Diagram: Antimicrobial MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Prepare serial 2-fold dilutions of M3N4C, Metronidazole, Tinidazole in 96-well plates A1 Inoculate wells with bacterial suspension P1->A1 P2 Culture anaerobic bacteria (e.g., Bacteroides fragilis) to mid-log phase P3 Adjust bacterial suspension to 0.5 McFarland standard P2->P3 P3->A1 A2 Include sterility (media only) and growth (no drug) controls A1->A2 A3 Incubate under anaerobic conditions (37°C, 24-48h) A2->A3 R1 Visually inspect for turbidity or measure OD600 A3->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2 R3 Compare M3N4C MIC to Metronidazole/Tinidazole R2->R3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: Prepare 10 mM stock solutions of M3N4C, Metronidazole, and Tinidazole in sterile DMSO.

  • Plate Preparation: In a 96-well microtiter plate, perform a 2-fold serial dilution of each compound in pre-reduced anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1) to achieve a final concentration range of 128 µg/mL to 0.125 µg/mL.

  • Bacterial Inoculum: Culture a representative anaerobic bacterium, such as Bacteroides fragilis (ATCC 25285), in an anaerobic chamber. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 24 to 48 hours in an anaerobic environment.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20] This can be assessed visually or by reading the optical density at 600 nm.

Comparative Antiparasitic Activity Assay

Nitroimidazoles are first-line treatments for infections caused by the anaerobic protozoan Giardia lamblia.[11][21] We will assess the efficacy of M3N4C against G. lamblia trophozoites and compare its IC50 value to that of Metronidazole and Tinidazole.

Experimental Rationale: A cell viability assay based on ATP content provides a highly sensitive and high-throughput method to quantify the cytotoxic effect of the compounds on the parasite.[22] ATP levels correlate directly with the number of metabolically active parasites, offering a robust measure of drug efficacy.[22]

Workflow Diagram: Antiparasitic IC50 Determination

Antiparasitic_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Culture G. lamblia trophozoites in TYI-S-33 medium P2 Seed trophozoites into 96-well plates P1->P2 A1 Add compound dilutions to wells P2->A1 P3 Prepare serial dilutions of M3N4C and controls P3->A1 A2 Incubate anaerobically (37°C, 48h) A1->A2 R1 Add ATP-releasing luminescent reagent (e.g., CellTiter-Glo®) A2->R1 R2 Measure luminescence R1->R2 R3 Calculate IC50 values from dose-response curves R2->R3

Caption: Workflow for determining antiparasitic IC50 values.

Detailed Protocol:

  • Parasite Culture: Culture Giardia lamblia trophozoites (e.g., WB strain) axenically in TYI-S-33 medium at 37°C.

  • Assay Setup: Seed trophozoites into 96-well plates at a density of 1 x 10^4 cells/well. Allow them to adhere for 1-2 hours.

  • Compound Addition: Add serial dilutions of M3N4C, Metronidazole, and Tinidazole (typically from 100 µM to 0.01 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates in an anaerobic jar or chamber at 37°C for 48 hours.

  • Viability Measurement: Assess parasite viability using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[22]

  • Data Analysis: Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Hypoxia-Selective Cytotoxicity Assay

The 2-nitroimidazole structure, present in M3N4C and the radiosensitizer Misonidazole, is a key determinant for selective toxicity in hypoxic environments.[16][23] This property is highly valuable in oncology, as solid tumors often contain regions of low oxygen.[24]

Experimental Rationale: By comparing the cytotoxicity of M3N4C in a cancer cell line under normal oxygen (normoxia, ~21% O₂) versus low oxygen (hypoxia, <1% O₂) conditions, we can quantify its hypoxia-selective action. A compound with a high Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia) is a promising candidate for a hypoxia-activated prodrug.[1]

Workflow Diagram: Hypoxia-Selective Cytotoxicity Assay

Hypoxia_Workflow cluster_setup Cell Seeding & Treatment cluster_incubation Incubation cluster_readout Readout & Analysis S1 Seed cancer cells (e.g., HT-29) into two sets of 96-well plates S2 Allow cells to adhere (24h) S1->S2 S3 Add serial dilutions of M3N4C and Misonidazole S2->S3 I1 Incubate one set under Normoxia (21% O2, 5% CO2) S3->I1 I2 Incubate second set under Hypoxia (<1% O2, 5% CO2) S3->I2 I3 Incubate both sets for 72h I1->I3 I2->I3 R1 Assess cell viability (e.g., using Resazurin assay) I3->R1 R2 Calculate IC50 for both oxic and hypoxic conditions R1->R2 R3 Determine Hypoxic Cytotoxicity Ratio (HCR) R2->R3

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Detailed Protocol:

  • Cell Culture: Culture a suitable human cancer cell line, such as HT-29 (colon adenocarcinoma), in appropriate media.

  • Assay Plating: Seed cells into two identical sets of 96-well plates. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of M3N4C and Misonidazole (e.g., from 1000 µM to 0.1 µM).

  • Differential Incubation:

    • Place one set of plates in a standard normoxic incubator (37°C, 5% CO₂, 21% O₂).

    • Place the second set in a hypoxic incubator or chamber (37°C, 5% CO₂, <1% O₂).

  • Exposure: Incubate both sets for 72 hours.

  • Viability Assessment: After incubation, measure cell viability using a suitable method like the Resazurin reduction assay or Crystal Violet staining.[25]

  • Data Analysis: Calculate the IC50 values for each compound under both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then calculated as IC50 (normoxia) / IC50 (hypoxia). A high HCR indicates potent and selective activity under low oxygen conditions.

Part 3: Data Synthesis and Interpretation

The culmination of these experiments will be a clear, quantitative comparison of M3N4C against established drugs.

Table 2: Expected Data Output for Comparative Analysis

CompoundAntimicrobial MIC (µg/mL) vs. B. fragilisAntiparasitic IC50 (µM) vs. G. lambliaCytotoxicity IC50 (µM) vs. HT-29 (Normoxia)Cytotoxicity IC50 (µM) vs. HT-29 (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR)
M3N4C Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Metronidazole Experimental ValueExperimental Value>1000 (Expected)>1000 (Expected)~1
Tinidazole Experimental ValueExperimental Value>1000 (Expected)>1000 (Expected)~1
Misonidazole N/AN/AExperimental ValueExperimental ValueCalculated Value

A successful outcome for M3N4C would be MIC and IC50 values that are comparable to or lower than Metronidazole and Tinidazole, and a significant HCR (ideally >10), demonstrating its potential as a hypoxia-selective agent.

By following this logically structured, hypothesis-driven guide, researchers can generate a robust and defensible dataset to confirm and characterize the bioactivity of this compound, paving the way for its further development as a potential therapeutic agent.

References

Navigating the Landscape of Nitroimidazole Research: A Comparative Analysis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a Research Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry and drug development, the use of well-characterized research standards is paramount for the validation of experimental results and the synthesis of novel compounds. Nitroimidazoles, a class of compounds with a wide spectrum of biological activities, are of particular interest. This guide provides a comprehensive comparison of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate against other relevant nitroimidazole-based research standards, offering insights into its performance based on available data and outlining experimental protocols for its evaluation.

Introduction to this compound

This compound is a nitroimidazole derivative. Its chemical structure, featuring a nitro group at the 2-position and methyl groups at the 3-position of the imidazole ring, as well as a carboxylate group at the 4-position, suggests its potential as a versatile building block in organic synthesis. The synthesis of this compound has been documented, providing a basis for its availability for research purposes.

Comparative Analysis with Alternative Research Standards

While this compound is a valuable chemical entity, its utility as a research standard is best understood in comparison to other widely used nitroimidazoles. Key comparators include Metronidazole and 2-Nitroimidazole, which have well-established roles in both research and clinical settings.

FeatureThis compoundMetronidazole2-Nitroimidazole
Primary Application Synthetic intermediateAntibiotic, antiprotozoalHypoxia marker, radiosensitizer
Biological Activity Limited data availableBroad-spectrum antimicrobialBioreductive activation under hypoxia
Availability Commercially available as a chemical reagentWidely available as a pharmaceutical and research chemicalCommercially available for research
Purity & Standardization Variable, dependent on synthesisHigh, with established pharmacopeial standardsHigh, typically >98% for research grades

Experimental Protocols for Evaluation

To assess the suitability of this compound as a research standard, a series of validation experiments are necessary. The following protocols provide a framework for such an evaluation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a given batch of this compound.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Mobile Phase: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by UV-Vis spectrophotometry (e.g., 320 nm).

  • Injection: Inject a defined volume of the sample solution.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

  • Data Interpretation: Compare the observed spectra with the expected chemical shifts and splitting patterns for the proposed structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for evaluating a research standard and the general role of nitroimidazoles in biological systems.

G cluster_0 Evaluation Workflow A Obtain Sample of This compound B Purity Assessment (HPLC) A->B C Structural Verification (NMR, MS) A->C D Stability Studies B->D C->D E Functional Assay (if applicable) D->E F Qualification as Research Standard E->F

Caption: Experimental workflow for the qualification of a research standard.

G cluster_1 General Nitroimidazole Bioactivation Nitroimidazole Nitroimidazole (R-NO2) Reduction Bioreduction (e.g., under hypoxia) Nitroimidazole->Reduction Enzymatic Radical Nitro Radical Anion (R-NO2•-) Reduction->Radical ReactiveIntermediates Further Reactive Intermediates Radical->ReactiveIntermediates CellularDamage Cellular Damage (DNA, proteins) ReactiveIntermediates->CellularDamage

Caption: Simplified pathway of nitroimidazole bioactivation.

Conclusion

This compound presents itself as a potentially useful building block in synthetic chemistry. However, for its establishment as a reliable research standard, rigorous characterization of its purity, structure, and stability is essential. Comparison with established standards like Metronidazole and 2-Nitroimidazole reveals the necessity for further biological evaluation to understand its potential applications fully. The protocols and workflows outlined in this guide provide a robust framework for researchers to validate this compound for their specific needs, thereby ensuring the integrity and reproducibility of their scientific findings.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a nitro-containing heterocyclic compound. The procedures outlined here are grounded in established safety principles for handling reactive and potentially hazardous chemicals, ensuring the protection of personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of safety and disposal information, this guide offers a comprehensive framework based on the known hazards of its chemical class. According to supplier information, this compound is associated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[1].

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. As a nitroimidazole derivative, this compound warrants careful handling due to the potential for thermal instability and the toxic byproducts of decomposition.

Key Hazards:

  • Reactivity: Nitro-containing compounds can be energetic and may decompose exothermically upon heating[2][3]. Some nitroaromatic compounds are also known to be potentially explosive, especially if subjected to heat, shock, or friction[4][5].

  • Toxicity: Many nitroimidazole compounds exhibit biological activity, and some have been studied for genotoxic and mutagenic effects[6][7]. Inhalation or skin contact should be minimized.

  • Decomposition Products: Thermal decomposition can release toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO)[3][8][9].

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Protection A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected for integrity before each use.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is necessary.
II. Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[4][5][10].

DisposalWorkflow cluster_prep Preparation cluster_small Small Quantities (<5g) cluster_large Large Quantities (>5g) cluster_final Final Disposal A Hazard Assessment & Don PPE B Segregate Waste A->B C Collect in a labeled, compatible container B->C Small Scale E Consult EHS for specific guidance B->E Large Scale D Store in a designated hazardous waste area C->D G Arrange for pickup by a certified hazardous waste contractor D->G F Package as per EHS instructions E->F F->G H Complete all necessary waste disposal forms G->H

Disposal Workflow Diagram: This flowchart outlines the decision-making process for the safe disposal of this compound.

Step 1: Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently[11].

  • Collect waste this compound in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Reactive")

    • The accumulation start date

Step 2: On-site Storage

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents[9].

Step 3: Final Disposal

  • All hazardous waste must be disposed of through a licensed hazardous waste management company[12][13]. Contact your institution's EHS department to arrange for pickup.

  • Provide the waste management company with all available information on the compound's hazards.

III. Spill and Decontamination Procedures

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

Spill Management:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and transfer the absorbent material to a sealed container for disposal as hazardous waste[14].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Equipment Decontamination:

  • Glassware and equipment that have come into contact with this compound should be decontaminated before reuse or disposal.

  • Rinse the equipment with a suitable solvent to remove residual compound. Collect this solvent rinse as hazardous waste.

  • Follow the solvent rinse with a thorough washing with laboratory detergent and water[15][16].

IV. Chemical Degradation: Considerations for Advanced Users

For facilities with the appropriate engineering controls and expertise, chemical degradation can be a viable option to render the waste less hazardous. However, these methods should only be attempted by trained personnel.

One potential, though not specifically validated for this compound, is alkaline hydrolysis (saponification). This process would cleave the ester bond, forming the corresponding carboxylate salt and methanol[17][18].

Caution: The reactivity of the nitroimidazole ring under these conditions is not well-documented and could lead to unintended side reactions. A thorough risk assessment is mandatory before attempting any chemical degradation.

V. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety. By adhering to the principles of hazard assessment, proper segregation, and the use of certified disposal channels, researchers can ensure they are protecting themselves, their colleagues, and the wider environment. Always prioritize the guidance of your institution's EHS department and the specific Safety Data Sheet for any chemical you handle.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. The recommendations herein are grounded in a conservative interpretation of available safety data, prioritizing user protection in light of the limited toxicological information on this specific compound.

While some safety data sheets (SDS) may classify this compound as non-hazardous, others provide GHS hazard statements indicating potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2] Furthermore, it is crucial to acknowledge that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious approach is not only warranted but essential to ensure a safe laboratory environment.

This document is structured to provide not just a list of equipment, but a framework for understanding the rationale behind each recommendation, empowering you to make informed safety decisions.

PART 1: CORE DIRECTIVE: A Proactive Stance on Safety

Given the incomplete toxicological profile of this compound, our core directive is to treat it as a potentially hazardous substance. This approach is based on the GHS classifications provided by some suppliers, which indicate specific target organ toxicity.[2][3] We will operate under the assumption that the compound presents risks of skin and eye irritation, and respiratory tract irritation upon inhalation of its dust.[2][3] This conservative stance ensures a robust and self-validating safety protocol.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Rationale Behind the Protocol

Our recommendations are based on established principles of chemical safety for handling nitro-containing heterocyclic compounds and carboxylate esters.[4][5][6][7][8][9] The nitroimidazole structure is a key component in various pharmaceuticals, including antibacterial agents, and warrants careful handling due to the potential for biological activity.[5][6][10][11][12]

Recommended Personal Protective Equipment (PPE)

The following table outlines the required and recommended PPE for the various stages of handling this compound.

Body Part Required PPE Recommended PPE (for higher risk scenarios) Rationale
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standard or European Standard EN166.[13][14]Face shield worn over safety goggles.[4][14]Protects against splashes of solutions and airborne particles. A face shield offers a broader area of protection, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[4][14]
Hands Nitrile gloves.[4][14]Double-gloving with nitrile gloves.[4]Nitrile gloves offer good resistance to a range of chemicals.[4][15] Double-gloving provides an additional layer of protection against potential contamination or glove failure.[4]
Body Laboratory coat.[4]Chemical-resistant apron worn over the lab coat.[4]A lab coat protects skin and personal clothing from spills.[4] For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron is advised.[4][16]
Feet Closed-toe shoes.[4][14]N/APrevents injuries from dropped objects or spills.[4][14]
Respiratory Use in a chemical fume hood.[4]NIOSH-approved respirator with a particle filter.[13][14][17]Handling the solid compound in a fume hood will prevent inhalation of any fine particulates.[1] A respirator is necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood or if dusts are generated.[1][13][14]
Experimental Protocols: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[18]

  • Prepare all necessary equipment and reagents before introducing the compound to the work area.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for putting on your PPE.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Ensure cuffs are tucked in Goggles 3. Safety Goggles Gloves->Goggles Face_Shield 4. Face Shield (if required) Goggles->Face_Shield

Caption: PPE Donning Sequence.

3. Handling the Compound:

  • Always handle this compound as a solid within a chemical fume hood to minimize inhalation risk.[1]

  • Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.[1][13]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

4. Doffing PPE:

  • The removal of PPE should be done carefully to avoid contaminating yourself. The following diagram shows the recommended sequence.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Face_Shield 2. Face Shield (if used) Gloves->Face_Shield Goggles 3. Safety Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat

Caption: PPE Doffing Sequence.

5. Disposal Plan:

  • Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.[4]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[4]

  • Liquid Waste: If the compound is in solution, dispose of it in a designated hazardous liquid waste container, following your institution's guidelines.

PART 3: VISUALIZATION & FORMATTING: A Clear Workflow for Safety

The following diagram illustrates the complete workflow for safely handling this compound, from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Handle_Solid Handle Solid Compound Don_PPE->Handle_Solid Handle_Solution Prepare/Handle Solution Handle_Solid->Handle_Solution If applicable Decontaminate Decontaminate Work Area Handle_Solid->Decontaminate Handle_Solution->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.